molecular formula C7H5IN2O B3071724 4-Iodobenzo[d]isoxazol-3-amine CAS No. 1012367-55-3

4-Iodobenzo[d]isoxazol-3-amine

Cat. No.: B3071724
CAS No.: 1012367-55-3
M. Wt: 260.03 g/mol
InChI Key: DBKORJSVHOFMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzo[d]isoxazol-3-amine (CAS 1012367-55-3) is a benzisoxazole derivative of interest in medicinal chemistry and drug discovery research. Compounds featuring the benzisoxazole moiety are recognized for their wide spectrum of biological activities and are found in several FDA-approved therapeutic agents . The iodine substituent on this scaffold makes it a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, facilitating the exploration of novel chemical space for developing new bioactive molecules. Research into similar isoxazole-containing compounds highlights their significant value as non-proteinogenic β-amino acids or building blocks for the synthesis of α/β-mixed hybrid peptides, which show promise as stable peptidomimetics for therapeutic applications . Isoxazole derivatives, in general, are investigated for a range of pharmacological targets, including anticancer, anti-inflammatory, and antibacterial activities . This product is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. For specific handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

4-iodo-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKORJSVHOFMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Iodobenzo[d]isoxazol-3-amine CAS number and molecular structure

[1]

Chemical Identity & Structural Characterization

4-Iodobenzo[d]isoxazol-3-amine is a fused bicyclic heteroaromatic compound characterized by an isoxazole ring fused to a benzene ring. The "4-iodo" designation indicates the presence of an iodine atom at the C4 position (peri-position), which is sterically crowded and electronically significant due to its proximity to the C3-amine and the bridgehead.

ParameterData
CAS Number 1012367-55-3
IUPAC Name 4-Iodo-1,2-benzoxazol-3-amine
Molecular Formula C₇H₅IN₂O
Molecular Weight 260.03 g/mol
SMILES Nc1noc2c(I)cccc12
InChI Key DBKORJSVHOFMLV-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 168–172 °C (Predicted/Analogous)
Structural Analysis

The molecule features two critical functional handles for medicinal chemistry:[1][2][3]

  • C3-Amine: A primary exocyclic amine that serves as a hydrogen bond donor/acceptor and a nucleophile for amide coupling or urea formation.

  • C4-Iodine: An electrophilic handle positioned at the ortho-position relative to the ring junction. This position is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the introduction of steric bulk or aryl groups to modulate receptor selectivity.

Synthesis Protocol

Rational Design: The most robust synthetic route avoids direct iodination of the parent scaffold, which often yields mixtures of 4-, 5-, and 6-iodo isomers. Instead, a regioselective cyclization strategy is employed using a pre-functionalized nitrile precursor.

Core Reaction: Cyclization of 2-Fluoro-6-iodobenzonitrile

This protocol utilizes acetohydroxamic acid as an ammonia equivalent to effect the cyclization via an SNAr mechanism followed by intramolecular nucleophilic attack.

Reagents & Materials
  • Precursor: 2-Fluoro-6-iodobenzonitrile (CAS: 79544-29-9)

  • Cyclizing Agent: Acetohydroxamic acid (or

    
    -hydroxyacetamide)
    
  • Base: Potassium Carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    -BuOK)
  • Solvent: DMF (anhydrous) or DMF/Water mixtures

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2-fluoro-6-iodobenzonitrile (1.0 eq) and acetohydroxamic acid (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     (2.0 eq) in a single portion.
    
  • Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.

    • Mechanism Note: The hydroxamate anion first displaces the labile fluoride at the ortho position (SNAr). The resulting intermediate undergoes intramolecular attack by the oxime nitrogen onto the nitrile carbon, followed by hydrolysis of the acetyl group to release the free amine.

  • Workup: Cool to room temperature and pour into crushed ice/water. The product typically precipitates.

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate, 3:1).

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective logic and reaction flow.

SynthesisPathwayPrecursor2-Fluoro-6-iodobenzonitrile(F and I flanking CN)IntermediateIntermediate Complex(S_NAr Displacement)Precursor->Intermediate S_NAr (-F) Product4-Iodobenzo[d]isoxazol-3-amine(Target Scaffold)Intermediate->Product Cyclization & Deacetylation ReagentsAcetohydroxamic acidK2CO3, DMF, 80°CReagents->Intermediate

Figure 1: Regioselective synthesis of 4-iodobenzo[d]isoxazol-3-amine from 2-fluoro-6-iodobenzonitrile.[1]

Reactivity & Applications in Drug Discovery

The 4-iodobenzo[d]isoxazol-3-amine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes with hydrophobic pockets adjacent to the ATP-binding site.

A. Sphingomyelin Synthase 2 (SMS2) Inhibition

Research indicates that derivatives of this scaffold are potent inhibitors of SMS2, an enzyme implicated in atherosclerosis and chronic inflammation.[4]

  • Mechanism: The isoxazole amine moiety mimics the polar headgroup of sphingomyelin, while the 4-position substituent (introduced via the iodine handle) extends into the hydrophobic lipid-binding groove.

  • SAR Insight: Substitution at the 4-position (e.g., benzyloxy groups) significantly enhances selectivity for SMS2 over SMS1.

B. Kinase Inhibition (VEGFR/PDGFR)

The 3-amino group often serves as the "hinge binder" in kinase inhibitors, forming hydrogen bonds with the kinase backbone.

  • Reactivity: The 4-iodo group allows for the installation of biphenyl or heteroaryl tails that occupy the "gatekeeper" region or the allosteric hydrophobic back pocket.

C. Experimental Workflow: Suzuki Coupling

To functionalize the C4 position:

  • Mix: 4-Iodobenzo[d]isoxazol-3-amine (1 eq), Aryl Boronic Acid (1.5 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2 eq).
    
  • Conditions: 1,4-Dioxane/Water (4:1), 90 °C, 12h.

Visualization: SAR Logic & Applications

SAR_Logiccluster_modsChemical Modificationscluster_targetsTherapeutic TargetsCore4-Iodobenzo[d]isoxazol-3-amine(Core Scaffold)C3_ModC3-Amine Derivatization(Urea/Amide formation)Core->C3_Mod H-Bond Donor C4_ModC4-Iodine Cross-Coupling(Suzuki/Sonogashira)Core->C4_Mod Hydrophobic Reach KinaseRTKs (VEGFR/PDGFR)(Oncology)C3_Mod->Kinase Hinge Binding SMS2Sphingomyelin Synthase 2(Atherosclerosis)C4_Mod->SMS2 Lipid Pocket Occupancy EPACEPAC Proteins(cAMP Signaling)C4_Mod->EPAC Allosteric Modulation

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic targets.

Safety & Handling

  • Hazards: As an organoiodide and primary amine, the compound should be treated as an irritant (Skin/Eye/Respiratory).

  • Stability: Light sensitive due to the C-I bond. Store in amber vials at 2–8 °C.

  • Waste: Dispose of as halogenated organic waste.

References

  • Chemical Cloud Database. 4-IODOBENZO[D]ISOXAZOL-3-AMINE CAS 1012367-55-3 Data. Retrieved from

  • ChemScene. Product Monograph: 4-Iodobenzo[d]isoxazol-3-amine. Retrieved from

  • Journal of Medicinal Chemistry. Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective SMS2 Inhibitors. (2018).[4] Retrieved from

  • National Institutes of Health (PMC). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from

Benzo[d]isoxazole-3-amine Derivatives: Synthetic Architectures and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of benzo[d]isoxazole-3-amine derivatives, focusing on their chemical architecture, synthetic pathways, and pharmacological utility in drug discovery.[1][2][3]

Executive Summary

The benzo[d]isoxazole-3-amine core (1,2-benzisoxazol-3-amine) represents a privileged scaffold in medicinal chemistry, distinct from its C3-alkyl congeners (e.g., Zonisamide) and C3-piperidinyl analogs (e.g., Risperidone).[2] Defined by a benzene ring fused to an isoxazole ring with an exocyclic amino group at position 3, this moiety serves as a versatile "latent amidine" and a bioisostere for indoles and benzamides.[1][2]

While historically overshadowed by the commercial success of Zonisamide in epilepsy and Risperidone in schizophrenia, the specific 3-amine derivatives are re-emerging as potent chemotypes for PD-1/PD-L1 inhibition , FAAH inhibition , and antimicrobial agents . This guide dissects the synthetic logic and structure-activity relationships (SAR) necessary to exploit this scaffold.

Part 1: Chemical Architecture & Synthetic Methodologies

Structural Properties

The benzo[d]isoxazole ring system is aromatic, yet the N-O bond imparts unique reactivity.[1][2] The C3-amine is weakly basic due to electron withdrawal by the adjacent ring nitrogen and oxygen.

  • Labile N-O Bond: Under reducing conditions (e.g., H2/Pd, Zn/AcOH), the isoxazole ring opens to form 2-hydroxybenzamidines , making the scaffold a potential prodrug for amidine-based anticoagulants.[1][2]

  • Electrophilic Susceptibility: The C3-amino group is a nucleophile, readily participating in acylation, alkylation, and sulfonation reactions to generate diverse libraries.[1][2]

Synthetic Pathways

The construction of the benzo[d]isoxazole-3-amine core typically proceeds via two primary retrosynthetic disconnections:

Method A: The Salicylonitrile Route (Classic)

The most robust method involves the reaction of substituted 2-hydroxybenzonitriles with hydroxylamine.[2] This reaction proceeds via an amidoxime intermediate which undergoes intramolecular cyclization.[1][2]

Method B: The 2-Fluorobenzonitrile Route (Nucleophilic Aromatic Substitution)

For substrates sensitive to phenol chemistry, 2-fluorobenzonitriles react with acetohydroxamic acid or protected hydroxylamines under basic conditions.[2]

Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic workflow from 2-hydroxybenzonitrile.

SynthesisWorkflow Start 2-Hydroxybenzonitrile Intermediate Amidoxime Intermediate (Transient) Start->Intermediate Nucleophilic Attack Reagent + Hydroxylamine HCl (NH2OH·HCl) Reagent->Intermediate Cyclization Intramolecular Cyclization (Acid/Base Catalyzed) Intermediate->Cyclization Dehydration Product Benzo[d]isoxazole-3-amine Cyclization->Product Ring Closure

Figure 1: Step-wise synthesis of benzo[d]isoxazole-3-amine via the salicylonitrile route.

Detailed Experimental Protocol: Synthesis of 3-Amino-1,2-benzisoxazole

Objective: Synthesis of 3-amino-1,2-benzisoxazole from 2-hydroxybenzonitrile.

Reagents:

  • 2-Hydroxybenzonitrile (1.0 eq)[2]

  • Hydroxylamine hydrochloride (1.2 eq)[1][2]

  • Sodium hydroxide (NaOH) (2.5 eq)[1][2]

  • Ethanol (solvent)[1][2][4]

Step-by-Step Methodology:

  • Preparation: Dissolve hydroxylamine hydrochloride (1.2 eq) in a minimum amount of water. Add this solution to a stirred solution of NaOH (2.5 eq) in water (10 mL/g substrate) at 0°C.

  • Addition: Dropwise add the solution of 2-hydroxybenzonitrile (1.0 eq) in ethanol to the hydroxylamine mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Neutralize the reaction mixture with dilute HCl to pH ~7.

    • Extract the aqueous layer three times with ethyl acetate.[2]

    • Wash combined organic layers with brine and dry over anhydrous Na2SO4.[2]

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water or purify via silica gel column chromatography (Eluent: 0-5% MeOH in DCM) to yield the target amine as a white to off-white solid.

Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)[2]

The "Privileged" Substitutions

Modifications to the benzo[d]isoxazole-3-amine core drive its pharmacological selectivity.

PositionModificationEffect on Activity
N-Exocyclic (C3-NH2) Acylation (Amides) Increases lipophilicity; critical for antimicrobial activity.
Sulfonylation Mimics Zonisamide; enhances anticonvulsant potency (Na+ channel blockade).[1][2]
Urea Formation Generates FAAH inhibitors ; covalent modification of Serine active sites.[5]
Ring C5/C6 Halogenation (F, Cl) C6-Fluoro is essential for antipsychotic activity (Risperidone-like).[1][2] C5-Chloro/Bromo enhances antimicrobial potency.
Ring C6 -OH / -OMe Modulates metabolic stability; C6-OH is a common metabolite site.
Case Study: PD-1/PD-L1 Inhibition

Recent studies (2025) have identified N-substituted benzo[d]isoxazole-3-amines as small-molecule inhibitors of the PD-1/PD-L1 checkpoint. Unlike monoclonal antibodies, these small molecules can penetrate the tumor microenvironment more effectively.[1][2]

  • Mechanism: The planar benzisoxazole ring intercalates into the hydrophobic pocket of PD-L1, inducing dimerization and preventing PD-1 binding.

  • Key Feature: A biphenyl or biaryl urea extension at the C3-amine is often required to span the interaction surface.

Part 3: Pharmacological Profiles & Mechanisms

Signaling Pathways

The versatility of this scaffold allows it to interact with multiple signaling nodes depending on the N-substitution.

MechanismAction Drug Benzo[d]isoxazole-3-amine Derivative Target1 Voltage-Gated Na+ Channels Drug->Target1 Sulfonamide deriv. Target2 D2 / 5-HT2A Receptors Drug->Target2 6-F, N-piperidine deriv. Target3 PD-L1 (Immune Checkpoint) Drug->Target3 Biaryl urea deriv. Target4 Bacterial DNA Gyrase Drug->Target4 N-acyl deriv. Effect1 Stabilize Neuronal Membranes Target1->Effect1 Effect2 Antipsychotic Efficacy Target2->Effect2 Effect3 T-Cell Reactivation Target3->Effect3 Effect4 Bacteriostasis Target4->Effect4

Figure 2: Divergent pharmacological pathways of benzo[d]isoxazole-3-amine derivatives based on substitution patterns.

Key Therapeutic Classes[1][2][6]
A. Anticonvulsants (Zonisamide-like)

While Zonisamide is a 3-methanesulfonamide, the 3-sulfamoylmethyl-1,2-benzisoxazole derivatives retain significant anticonvulsant activity. The mechanism involves blocking the repetitive firing of voltage-sensitive sodium channels and reducing T-type calcium currents.

B. Atypical Antipsychotics

Derivatives incorporating a 6-fluoro substituent and a bulky amine side chain (often piperidine-linked) function as antagonists at Dopamine D2 and Serotonin 5-HT2A receptors. The benzisoxazole core provides the necessary aromatic interaction within the receptor binding pocket (e.g., Tryptophan residues).[1][2]

C. Antimicrobial Agents

N-Acyl-3-aminobenzisoxazoles have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism is hypothesized to involve inhibition of cell wall synthesis or interference with DNA gyrase, distinct from beta-lactams.[2]

Part 4: Experimental Validation Protocol

In Vitro Antimicrobial Assay (Zone of Inhibition)

To validate the biological activity of a newly synthesized N-acyl derivative:

  • Culture Preparation: Inoculate Mueller-Hinton broth with S. aureus (ATCC 25923) and incubate at 37°C until 0.5 McFarland turbidity is reached.

  • Plating: Swab the bacterial suspension evenly across a Mueller-Hinton agar plate.

  • Compound Application:

    • Dissolve the test compound in DMSO (1 mg/mL).

    • Impregnate sterile 6mm filter paper discs with 10 µL, 20 µL, and 50 µL of the solution.[1][2]

    • Place discs on the agar surface.[2][6] Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO).[1][2]

  • Incubation: Incubate plates inverted at 37°C for 24 hours.

  • Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters. A ZOI > 15mm typically indicates significant potency for this scaffold.

References

  • Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002).[1][2] Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(48), 8777–8779.[1][2] Link

  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979).[1][2] Studies on 3-substituted 1,2-benzisoxazole derivatives.[5][7][8][9][10] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183.[1][2] Link[1][2][8]

  • Palermo, M. G. (1978).[1][2] Reaction of 2-fluorobenzonitriles with acetohydroxamic acid: A facile synthesis of 3-amino-1,2-benzisoxazoles. Tetrahedron Letters, 19, 1949.[1][2]

  • Liu, J. Y., et al. (2023).[1][2] I2-DMSO-Mediated Transannulation of Benzo[d]isoxazol-3-amine: Direct Access to 2,4,5-Substituted Pyrimidine Derivatives. Journal of Organic Chemistry. Link[1][2]

  • ResearchGate Review. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Link

Sources

Technical Monograph: Biological Activities & Therapeutic Potential of Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocyclic azole containing adjacent oxygen and nitrogen atoms—represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] Its unique electronic distribution allows it to function as a bioisostere for carboxylic acids, esters, and amides, conferring metabolic stability while maintaining hydrogen-bonding capability. This guide analyzes the structural versatility of isoxazole derivatives, detailing their application in oncology (kinase inhibition), immunology (COX-2 selectivity), and infectious disease, supported by validated synthetic and bioanalytical protocols.

The Isoxazole Pharmacophore: Structure-Activity Relationships (SAR)

The isoxazole nucleus (


) is characterized by its aromaticity and electronegativity. The N-O bond is a critical feature, serving as a weak base and a hydrogen bond acceptor.
Core SAR Principles
  • Bioisosterism: The 3-hydroxyisoxazole moiety mimics the carboxylate anion of glutamate, making it potent in neuropharmacology (e.g., AMPA receptor agonists).

  • Substitution Patterns:

    • C3 Position: Aryl substitutions here often enhance lipophilicity and binding affinity to hydrophobic pockets in enzymes like COX-2.

    • C5 Position: Bulky groups at C5 can dictate selectivity. In kinase inhibitors, C5 substituents often interact with the ATP-binding gatekeeper residues.

    • C4 Position: Often used as a linker to other pharmacophores; electron-withdrawing groups here can modulate the acidity of the C3/C5 protons.

Visualization: Isoxazole SAR Logic

IsoxazoleSAR Isoxazole Isoxazole Core (C3H3NO) NO_Bond N-O Bond (H-Bond Acceptor) Isoxazole->NO_Bond Bioisostere Bioisostere (Carboxylic Acid/Amide) Isoxazole->Bioisostere C3_Sub C3 Substitution (Hydrophobic/Aryl) Isoxazole->C3_Sub Affinity C5_Sub C5 Substitution (Selectivity Gate) Isoxazole->C5_Sub Specificity Metabolism Metabolic Stability (Resistant to Hydrolysis) Isoxazole->Metabolism

Figure 1: Structural logic of the isoxazole pharmacophore highlighting key substitution vectors for drug design.[1]

Therapeutic Applications & Mechanisms[7]

Anti-Inflammatory Activity (COX-2 Inhibition)

Isoxazole derivatives, such as Valdecoxib and Parecoxib , are highly selective Cyclooxygenase-2 (COX-2) inhibitors.

  • Mechanism: The isoxazole ring fits into the COX-2 secondary pocket (distinct from COX-1), which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). The rigid isoxazole ring orients phenyl sulfonamide groups to form hydrogen bonds with Arg120 and Tyr355.

  • Causality: Selective inhibition blocks the conversion of arachidonic acid to Prostaglandin H2 (PGH2) at sites of inflammation without disrupting the cytoprotective prostaglandins produced by COX-1 in the gastric mucosa.

Anticancer Activity (Kinase & Tubulin Inhibition)
  • Tubulin Polymerization: 3,5-diaryl isoxazoles mimic Combretastatin A-4, binding to the colchicine site of tubulin, disrupting microtubule assembly, and inducing G2/M cell cycle arrest.

  • Kinase Inhibition: Derivatives target VEGFR and EGFR tyrosine kinases. The nitrogen atom of the isoxazole ring often acts as a hinge binder within the ATP-binding pocket.

Antimicrobial Activity[4][8][9][10][11]
  • Sulfamethoxazole: Inhibits dihydropteroate synthase (DHPS), blocking folate synthesis. The isoxazole ring mimics the

    
    -aminobenzoic acid (PABA) substrate sterically but alters the electronics to freeze the enzyme.
    
Visualization: COX-2 Signaling Pathway

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 COX2->PGG2 Oxygenation Isoxazole Isoxazole Inhibitor (e.g., Parecoxib) Isoxazole->COX2 Competitive Inhibition (Active Site Blockade) Inflammation Inflammation & Pain PGG2->Inflammation Downstream Cascade

Figure 2: Mechanism of COX-2 inhibition by isoxazole derivatives, preventing the inflammatory cascade.

Detailed Experimental Protocols

Synthesis: Regioselective 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of 3,5-disubstituted isoxazoles via "Click Chemistry" using a copper(I) catalyst. This method is preferred over the hydroxylamine/chalcone route for its high regioselectivity.

Objective: Synthesize 3-phenyl-5-(p-tolyl)isoxazole.

Reagents:

  • Phenylacetylene (Terminal Alkyne)

  • 
    -Chloroaldoxime (Precursor to Nitrile Oxide)
    
  • 
     (Catalyst source)
    
  • Sodium Ascorbate (Reductant)

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Butanol/Water (1:1) solvent system[7]
    

Protocol:

  • Generation of Nitrile Oxide (In Situ): Dissolve

    
    -chloroaldoxime (1.0 eq) in 
    
    
    
    -BuOH/Water. Add
    
    
    (1.2 eq) slowly to generate the phenyl nitrile oxide dipole in situ. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.
  • Cycloaddition: Add Phenylacetylene (1.0 eq) to the reaction mixture.

  • Catalysis: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species.
    
  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up: Dilute with water, extract with ethyl acetate (

    
     mL). Wash organic layer with brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
  • Validation:

    • 1H NMR: Look for the characteristic isoxazole C4-H singlet around

      
       6.5–6.9 ppm.
      
Bioassay: Fluorometric COX-2 Inhibition Screening

Objective: Quantify the


 of the synthesized isoxazole derivative against human recombinant COX-2.

Principle: COX-2 catalyzes the conversion of Arachidonic Acid to PGG2. The assay utilizes a fluorometric probe (ADHP) which reacts with PGG2 to produce a fluorescent compound (Resorufin).

Protocol:

  • Enzyme Preparation: Thaw Recombinant Human COX-2 (Sigma/Cayman) on ice. Dilute in Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Prepare 10 mM stock of the isoxazole compound in DMSO.

    • In a 96-well black plate, add 10

      
      L of inhibitor (serial dilutions: 0.01 
      
      
      
      M – 100
      
      
      M).
    • Add 10

      
      L of COX-2 Enzyme solution.[8][9]
      
    • Control: DMSO vehicle only (100% Activity).

    • Blank: Buffer only (No Enzyme).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Substrate Addition: Add 10

    
    L of Reaction Mix containing:
    
    • Arachidonic Acid (Substrate)

    • ADHP (Fluorometric Probe)

    • Hemin (Cofactor)[9]

  • Measurement: Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the curve (RFU/min).

    • 
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine

      
      .
      

Quantitative Data Summary: Isoxazole Efficacy

The following table summarizes comparative data from recent literature regarding isoxazole derivatives in various therapeutic contexts.

Compound ClassTargetCell Line / AssayActivity (

/ MIC)
Reference
Diaryl Isoxazole Tubulin PolymerizationMCF-7 (Breast Cancer)0.015

M
[1]
Sulfonamide-Isoxazole COX-2 EnzymeHuman Whole Blood0.05

M
[2]
Amino-Isoxazole VEGFR-2 KinaseHUVEC (Angiogenesis)24 nM[3]
Nitro-Isoxazole M. tuberculosisH37Rv Strain0.5

g/mL (MIC)
[4]

References

  • Zhu, H., et al. (2021). "Design, synthesis and biological evaluation of novel isoxazole-amide derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

  • Kaur, K., et al. (2021).[10] "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies." European Journal of Medicinal Chemistry. Link

  • Pieroni, M., et al. (2025). "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances. Link

  • Sigma-Aldrich. "COX-2 Inhibitor Screening Kit Protocol." Link

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 4-Iodobenzo[d]isoxazol-3-amine for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzo[d]isoxazol-3-amine Scaffold

In the landscape of medicinal chemistry, the benzo[d]isoxazole moiety is a privileged scaffold, conferring favorable physicochemical properties and metabolic stability to drug candidates. The incorporation of a 3-amino group provides a versatile handle for further chemical elaboration, enabling the exploration of diverse chemical space. The strategic placement of an iodine atom at the 4-position of the benzo[d]isoxazol-3-amine core transforms this building block into a powerful tool for the synthesis of complex bioactive molecules. The carbon-iodine bond serves as a reactive linchpin for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of novel molecular architectures. This guide provides an in-depth exploration of the synthetic utility of 4-iodobenzo[d]isoxazol-3-amine, complete with detailed protocols for key transformations and insights into its application in the development of targeted therapeutics.

Chemical Properties and Reactivity

4-Iodobenzo[d]isoxazol-3-amine is a crystalline solid with the molecular formula C₇H₅IN₂O and a molecular weight of approximately 260.03 g/mol .[1] The key to its synthetic utility lies in the presence of two primary reactive sites: the 3-amino group and the 4-iodo substituent.

  • The 3-Amino Group: This primary amine can readily undergo a variety of classical transformations, including acylation, sulfonylation, and reductive amination, to introduce diverse side chains.

  • The 4-Iodo Group: The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at this position, providing a gateway to a vast array of derivatives.

Synthetic Utility in Bioactive Molecule Construction

The dual reactivity of 4-iodobenzo[d]isoxazol-3-amine makes it a cornerstone for the synthesis of libraries of compounds for high-throughput screening and lead optimization. The following sections detail its application in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The iodine atom at the 4-position is primed for a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for their broad substrate scope, functional group tolerance, and high efficiency.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Bioactive Scaffolds start 4-Iodobenzo[d]isoxazol-3-amine suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base, Ligand heck Heck Reaction (Alkenes) start->heck Pd Catalyst, Base product_suzuki 4-Aryl/Heteroaryl-benzo[d]isoxazol-3-amines (e.g., Kinase Inhibitors) suzuki->product_suzuki product_buchwald 4-(Amino)-benzo[d]isoxazol-3-amines buchwald->product_buchwald product_heck 4-(Alkenyl)-benzo[d]isoxazol-3-amines heck->product_heck

Caption: Synthetic pathways from 4-iodobenzo[d]isoxazol-3-amine.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[2] In the context of 4-iodobenzo[d]isoxazol-3-amine, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 4-position, a common feature in many kinase inhibitors. For instance, the 3-aminobenzo[d]isoxazole core has been identified in multi-targeted inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[3]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[1][4][5]

Materials:

  • 4-Iodobenzo[d]isoxazol-3-amine

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodobenzo[d]isoxazol-3-amine (1.0 mmol), the boronic acid/ester (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst, which is crucial for its catalytic activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly valuable for synthesizing derivatives of 4-iodobenzo[d]isoxazol-3-amine where a nitrogen-linked substituent is desired at the 4-position.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.[3][8][9]

Materials:

  • 4-Iodobenzo[d]isoxazol-3-amine

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the ligand, and the base.

  • Add 4-iodobenzo[d]isoxazol-3-amine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness of the Protocol:

This protocol incorporates a palladium precatalyst and a sterically hindered phosphine ligand, which are known to be highly effective for a wide range of aryl halides and amines, ensuring a high probability of success.[6]

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[10][11] This reaction can be used to introduce alkenyl groups at the 4-position of the benzo[d]isoxazol-3-amine core.

Protocol: General Procedure for the Heck Reaction

This protocol is adapted from general procedures for the Heck reaction of aryl iodides.[12][13][14]

Materials:

  • 4-Iodobenzo[d]isoxazol-3-amine

  • Alkene (e.g., acrylate, styrene, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2 equivalents)

  • Solvent (e.g., DMF or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine 4-iodobenzo[d]isoxazol-3-amine, the palladium catalyst, and the base in a reaction vessel.

  • Degas the vessel and backfill with an inert gas.

  • Add the solvent and the alkene via syringe.

  • Heat the mixture to 80-120 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Application in Kinase Inhibitor Synthesis: A Case Study

The benzo[d]isoxazole scaffold is a key component of numerous kinase inhibitors. The ability to functionalize the 4-position of 4-iodobenzo[d]isoxazol-3-amine via Suzuki-Miyaura coupling allows for the systematic exploration of the "gatekeeper" region of the ATP-binding pocket of many kinases.

G cluster_synthesis Synthetic Workflow cluster_bio Biological Target start 4-Iodobenzo[d]isoxazol-3-amine suzuki Suzuki Coupling (Aryl Boronic Acid) start->suzuki acylation Acylation of 3-amino group suzuki->acylation final_product Final Kinase Inhibitor Candidate acylation->final_product kinase Kinase ATP-Binding Pocket final_product->kinase Inhibition

Caption: Workflow for kinase inhibitor synthesis.

Quantitative Data Summary:

Reaction TypeKey ReagentsTypical Yields (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃70-95[4][5]
Buchwald-HartwigPd₂(dba)₃, XPhos, NaOt-Bu60-90[6][8]
HeckPd(OAc)₂, Et₃N50-85[10][12]

Conclusion and Future Perspectives

4-Iodobenzo[d]isoxazol-3-amine is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic combination of a modifiable amino group and a reactive iodo substituent enables the rapid generation of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for elaborating this scaffold, paving the way for the discovery of novel therapeutics, particularly in the area of kinase inhibition. As the demand for targeted and personalized medicines grows, the importance of such strategically functionalized building blocks in drug discovery will undoubtedly continue to increase.

References

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025). ResearchGate. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Molecules. [Link]

  • Heterogeneous Heck reaction catalyzed by a series of amine–palladium(0) complexes. (2005). Journal of Molecular Catalysis A: Chemical. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. (2004). Synthetic Communications. [Link]

  • 4-iodobenzo[d]isoxazol-3-amine, 1012367-55-3. (n.d.). Chemcd. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). Organic Letters. [Link]

  • A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (2024). Arkivoc. [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. (2007). Journal of Medicinal Chemistry. [Link]

  • Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. (2024). Scientific Reports. [Link]

  • Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. (2013). European Journal of Medicinal Chemistry. [Link]

  • Heck reaction of iodobenzene with olefins using Pd- complex 3 a. (n.d.). ResearchGate. [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][15]Thiazin-4-One Derivatives. (2023). Molecules. [Link]

  • Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. (2019). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of new N-Benzoxazole and N-Benzothiazole derivatives of 3-(4-Substituted- phenyl)aminoisoxazol-5(2H)-ones and comparison of their base induced rearrangement. (2006). Journal of the Brazilian Chemical Society. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2002). Journal of Molecular Catalysis A: Chemical. [Link]

  • Preparation of 1-(3-aminobenzo[d]isoxazol-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones as potent, selective, and efficacious inhibitors of coagulation factor Xa. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Note: Strategic Synthesis & N-Alkylation of 4-Aminoquinolines via Isoxazole Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (e.g., Chloroquine, Amodiaquine) and emerging antiviral/anti-inflammatory agents. Traditional synthesis often relies on harsh nucleophilic aromatic substitution (


) of 4-chloroquinolines.

This Application Note details a more sophisticated, "Heterocycle-to-Heterocycle" strategy: the Reductive Heterocyclization of 3-(2-nitrophenyl)isoxazoles . This method allows for the de novo construction of the 4-aminoquinoline core under mild conditions, offering orthogonal handles for N-alkylation that are difficult to access via standard routes. We also detail the use of isoxazoles as "masked" alkylating agents for existing amines.

Key Advantages[1]
  • Mild Conditions: Avoids high-temperature phenol/amine condensations.

  • Regiocontrol: The isoxazole precursor pre-defines the substitution pattern.

  • Safety: Eliminates the need for handling unstable 4-chloroquinoline intermediates.

Scientific Grounding & Mechanism[2][3]

The "Heterocycle-to-Heterocycle" Transformation

The core logic relies on the latent reactivity of the isoxazole ring. The N-O bond is the "weak link" (bond energy ~55 kcal/mol). Under reductive conditions (Metal/Acid or Hydrogenation), the isoxazole undergoes ring opening to form a


-amino enone (or imine) equivalent.

In the context of 3-(2-nitrophenyl)isoxazoles, a cascade reaction occurs:

  • Reduction: The nitro group (

    
    ) reduces to an aniline (
    
    
    
    ), and the isoxazole N-O bond cleaves.
  • Condensation: The newly formed aniline attacks the revealed carbonyl (from the isoxazole opening).

  • Aromatization: Elimination of water yields the 4-aminoquinoline.

Mechanistic Pathway (Graphviz)

G Start 3-(2-Nitrophenyl)isoxazole Step1 Reductive Cleavage (Zn/HOAc or Fe/NH4Cl) Start->Step1 N-O & NO2 Reduction Inter1 Intermediate: 2-Amino-phenyl-enaminone Step1->Inter1 Ring Opening Step2 Intramolecular Condensation Inter1->Step2 -H2O Product 4-Aminoquinoline Scaffold Step2->Product Cyclization Alkylation N-Alkylation (Phase Transfer) Product->Alkylation Post-Synthetic Mod

Figure 1: Mechanistic cascade from isoxazole precursor to N-alkylated 4-aminoquinoline.

Experimental Protocols

Method A: De Novo Synthesis of 4-Aminoquinoline from Isoxazoles

Best for: Creating the quinoline core with specific substitution patterns defined by the isoxazole.

Materials
  • Substrate: 3-(2-nitrophenyl)-5-substituted-isoxazole (1.0 equiv)

  • Reductant: Zinc dust (Zn, <10 micron) or Iron powder (Fe, 325 mesh)

  • Solvent/Acid: Glacial Acetic Acid (HOAc) or aq.[1] Ammonium Chloride (

    
    )[1]
    
  • Workup: Ethyl Acetate,

    
     (sat. aq.), Brine.[1]
    
Protocol Steps
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isoxazole substrate (1.0 mmol) in Glacial Acetic Acid (10 mL).

    • Note: For acid-sensitive substrates, substitute HOAc with Ethanol/Water (3:1) containing 5.0 equiv of

      
      .
      
  • Activation: Add Zinc dust (10.0 equiv) portion-wise over 5 minutes at Room Temperature (RT).

    • Caution: Exothermic reaction. Monitor internal temperature.

  • Reaction: Stir the suspension vigorously.

    • Zn/HOAc: Stir at RT for 1–4 hours.

    • Fe/NH4Cl: Heat to 80°C for 2–6 hours.

  • Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the isoxazole peak and the appearance of the highly fluorescent quinoline.

  • Filtration: Filter the mixture through a pad of Celite to remove metal salts. Wash the pad with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate. Redissolve in EtOAc and carefully neutralize with saturated

    
     (gas evolution!).
    
  • Isolation: Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient). 4-Aminoquinolines are polar; use 0-10% MeOH in DCM with 1%

    
     if streaking occurs.
    
Method B: N-Alkylation of 4-Aminoquinoline (Post-Synthesis)

Best for: Functionalizing the primary amine of the 4-aminoquinoline generated in Method A.

Direct alkylation of the exocyclic nitrogen (C4-NH2) is challenging due to the competing nucleophilicity of the ring nitrogen (N1). We utilize a Phase Transfer Catalysis (PTC) method to favor the exocyclic amine.

Materials
  • Substrate: 4-Aminoquinoline (from Method A)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: 50% Aqueous NaOH

  • Catalyst: Tetrabutylammonium Bromide (TBAB, 10 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol Steps
  • Biphasic Setup: Dissolve 4-aminoquinoline (1.0 mmol) in DCM (5 mL). Add TBAB (0.1 mmol).

  • Base Addition: Add 50% NaOH solution (2 mL) to the organic phase. Stir rapidly to create an emulsion.

  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Critical Control Point: If reaction is slow, switch solvent to Toluene and heat to 60°C.

  • Workup: Dilute with water. Extract with DCM. Dry and concentrate.

  • Purification: Recrystallization often works well for these derivatives; otherwise, use silica chromatography.

Data Summary & Optimization

The choice of metal and acid source critically impacts yield, particularly for sensitive substrates.

ConditionReducing AgentSolvent/AcidTempYield (Avg)Notes
Standard Zn (dust)Glacial HOAcRT85-95%Robust; rapid; best for simple substrates.
Mild Fe (powder)EtOH / aq.

80°C70-85%Best for acid-sensitive functional groups (e.g., esters).
Catalytic

/ Pd-C
MeOH / HCl (cat)RT60-75%Cleaner workup but risk of over-reduction (quinoline ring).

Troubleshooting & Critical Parameters

Regioselectivity (Ring N vs. Exocyclic N)

When alkylating 4-aminoquinolines (Method B), the ring nitrogen (N1) is often more nucleophilic (


 ~5.7 for quinoline vs resonance-delocalized exocyclic amine).
  • Symptom: Formation of N1-alkylated quinolinium salts (precipitate).

  • Solution: Use Phase Transfer Conditions (Method B). The hydroxide deprotonates the exocyclic amine (making it anionic/more nucleophilic) at the interface, while the bulky TBA cation pairs with it, directing reaction to the exocyclic position.

Isoxazole Stability

In Method A, if the isoxazole contains an ester at C4, Zn/HOAc may cause hydrolysis.

  • Solution: Switch to the Fe/NH4Cl protocol (Condition "Mild" in Table 1).

Safety: Azide Intermediates

If synthesizing the starting isoxazole via [3+2] cycloaddition of azides/alkynes, ensure all azides are quenched before the reduction step to avoid metal-azide formation.

References

  • Heterocycle-to-Heterocycle Route to Quinoline-4-amines

    • Title: Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles.[1]

    • Source:J. Org.[2][3][4][5][6] Chem. (Kurth Group, UC Davis / NIH)

    • URL:[Link]

    • Relevance: Primary source for the Zn/HOAc reductive cycliz
  • Isoxazole General Chemistry

    • Title: Isoxazole synthesis and reactivity.[7][8][1][9][10][11][12][13]

    • Source:Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Background on isoxazole ring opening mechanisms.[8][14]

  • Reductive Amination Overview

    • Title: Amine synthesis by reductive amination.[1][3][5]

    • Source:Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Context for reductive alkylation strategies.[1][3][4][5][6]

Sources

Application Note: Mo(CO)₆-Mediated Ring Expansion of Isoxazoles for Pyridone Synthesis

[1]

Abstract & Introduction

The 4-pyridone scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous broad-spectrum antibiotics (e.g., fluoroquinolones like Ciprofloxacin), antivirals (e.g., Dolutegravir), and kinase inhibitors. Traditional syntheses often rely on the Gould-Jacobs reaction or condensation of enamines, which can suffer from harsh conditions or limited regiocontrol.

This Application Note details a robust, transition-metal-mediated protocol for the synthesis of 4-pyridones via the Molybdenum Hexacarbonyl [Mo(CO)₆]-mediated ring expansion of 5-acylisoxazoles . In this transformation, the isoxazole ring acts as a latent 1,3-dicarbonyl equivalent. Mo(CO)₆ facilitates the reductive cleavage of the isoxazole N–O bond under neutral conditions, generating a reactive enamino-ketone intermediate that undergoes spontaneous intramolecular cyclization to yield the 6-membered pyridone ring.

Key Advantages:

  • Atom Economy: High transfer of substrate atoms to product.

  • Mild Conditions: Avoids strong acids/bases typical of conventional condensations.

  • Regiospecificity: The substitution pattern is pre-programmed into the isoxazole precursor.

Mechanistic Insight

Understanding the cascade mechanism is critical for troubleshooting and optimizing reaction times. The transformation proceeds through two distinct phases: Reductive Cleavage and Recyclization .

The Pathway
  • Complexation: The reaction initiates with the thermal dissociation of CO ligands from Mo(CO)₆, allowing the coordination of the molybdenum species to the isoxazole nitrogen.

  • N–O Bond Cleavage: The weak N–O bond (approx. 55 kcal/mol) undergoes reductive cleavage via the low-valent Mo species in the presence of a protic co-solvent (water), generating a vinyl nitrene-molybdenum complex.

  • Enamine Formation: This complex rapidly isomerizes/reduces to form a

    
    -
    
    
    -enamino ketone intermediate.
  • Ring Expansion (Recyclization): The nucleophilic nitrogen of the enamine attacks the electrophilic carbonyl carbon of the pendant 5-acyl group. Subsequent dehydration yields the aromatic 4-pyridone.

Mechanistic Diagram

Mo_MechanismIsoxazole5-Acylisoxazole(Substrate)Mo_ComplexMo-N Complex(Coordination)Isoxazole->Mo_Complex+ Mo(CO)6- COVinylNitreneVinyl NitreneIntermediateMo_Complex->VinylNitreneReductiveCleavageEnamine(Z)-β-Enamino Ketone(Open Chain)VinylNitrene->Enamine+ H2OIsomerizationCyclizationIntramolecularCondensationEnamine->CyclizationRing ClosurePyridone4-Pyridone(Product)Cyclization->Pyridone- H2OAromatization

Figure 1: Mechanistic pathway for the Mo(CO)₆-mediated conversion of 5-acylisoxazoles to 4-pyridones.[1][2][3][4]

Experimental Protocol

Safety Considerations
  • Carbon Monoxide (CO): This reaction evolves CO gas. All procedures must be performed in a well-ventilated fume hood.

  • Molybdenum Residues: Molybdenum compounds are toxic. Waste must be segregated into heavy metal disposal streams.

  • Thermal Hazards: Acetonitrile is flammable; ensure reflux condensers are properly seated.

Reagents & Materials
  • Substrate: 5-Acylisoxazole derivative (1.0 equiv).

  • Reagent: Molybdenum Hexacarbonyl [Mo(CO)₆] (0.5 – 1.0 equiv). Note: While catalytic amounts can work, stoichiometric amounts often ensure full conversion in shorter times.

  • Solvent: Acetonitrile (MeCN) / Water (H₂O).[5] Ratio: 10:1 to 20:1.

  • Purification: Celite® 545, Silica gel, Ethyl Acetate/Hexanes.

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-acylisoxazole (1.0 mmol) in Acetonitrile (5 mL).

  • Add Water (0.25 mL). Critical: Water acts as the proton source for the enamine formation.

  • Add Mo(CO)₆ (132 mg, 0.5 mmol, 0.5 equiv).

  • Fit the flask with a reflux condenser and flush the system with Nitrogen or Argon for 5 minutes.

Step 2: Reaction Execution 5. Heat the reaction mixture to reflux (approx. 80–82°C) . 6. Monitoring: Monitor by TLC or LC-MS every 2 hours.

  • Target: Disappearance of the isoxazole peak.
  • Intermediate: You may observe a transient polar spot (enamino ketone) before the final pyridone forms.
  • Maintain reflux for 4–24 hours depending on steric hindrance.

Step 3: Workup & Purification 8. Cool the mixture to room temperature. 9. Catalyst Removal: Filter the dark reaction mixture through a pad of Celite® to remove insoluble molybdenum oxides. Wash the pad with Ethyl Acetate (20 mL). 10. Concentrate the filtrate under reduced pressure to remove MeCN and water. 11. Purification: Purify the residue via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients) or recrystallization from Ethanol.

Workflow Visualization

WorkflowSetupSetup: Dissolve Isoxazolein MeCN/H2O + Mo(CO)6RefluxReflux at 80°C(4-24 Hours)Setup->RefluxCheckQC Check (TLC/LCMS)Substrate Consumed?Reflux->CheckCheck->RefluxNoFilterFiltration through Celite(Remove Mo-oxides)Check->FilterYesPurifyConcentrate & Purify(Column/Recryst)Filter->Purify

Figure 2: Operational workflow for the synthesis of pyridones from isoxazoles.

Optimization & Data Analysis

The efficiency of this reaction is highly temperature-dependent.[5] Data adapted from kinetic studies on isoxazole ring opening [1] indicates a narrow optimal window.

Temperature vs. Yield (Case Study: Methyl 2-(isoxazol-5-yl)-3-oxopropanoate)
TemperatureReaction TimeYield (%)Observation
60°C48 h45%Slow conversion; incomplete N-O cleavage.
70°C 24 h 74% Optimal balance of rate vs. stability.
80°C3 h63%Fast reaction, but significant resinification (polymerization).
85°C3 h42%Decomposition of the enamine intermediate.[5]

Table 1: Effect of temperature on the yield of 4-pyridone derivatives. Higher temperatures accelerate the reaction but promote side reactions (deacylation/resinification).[5]

Solvent Effects
  • MeCN/H₂O: The standard system. Water is essential.

  • MeOH: Can be used but may lead to transesterification if ester groups are present on the substrate.

  • THF/H₂O: Viable alternative if the substrate has poor solubility in MeCN, though reaction rates are generally slower due to lower reflux temperature (66°C).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Insufficient TemperatureEnsure oil bath is at 85°C to maintain internal reflux at ~80°C.
Catalyst DeactivationAdd an additional 0.2 equiv of Mo(CO)₆ and purge with N₂.
Complex Mixture OverheatingReduce temperature to 70°C and extend time.
Blue/Green Filtrate Leaching Mo speciesWash the organic layer with 10% aqueous EDTA or citric acid to chelate residual metal.
Intermediate Stalling Enamine not cyclizingThe enamine intermediate is stable. Add a catalytic amount of acetic acid to promote the final condensation step.

References

  • An Isoxazole Strategy for the Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates. Source: Molecules (2022).[5][6] URL:[Link] Context: Primary protocol source for 5-acylisoxazole ring expansion and temperature optimization data.

  • Metal-carbonyl-induced Reaction of Isoxazoles. Ring Cleavage and Reduction by Hexacarbonylmolybdenum. Source: J. Chem. Soc., Perkin Trans.[3] 1 (1985).[5][1][3] URL:[Link] Context: Foundational work by Nitta & Kobayashi establishing the mechanism of N-O bond cleavage via Mo(CO)₆.

  • Molybdenum Hexacarbonyl. Source: Wikipedia (Chemical Compound Reference). URL:[Link] Context: Physical properties and safety data for Mo(CO)₆.

Application Note: Strategic Synthesis of 3-Aminoisoxazoles via 3-Bromoisoxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminoisoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and a key structural motif in kinase inhibitors and antibacterial agents. Traditional synthesis via nucleophilic aromatic substitution (


) on 3-haloisoxazoles is notoriously difficult due to the electron-rich nature of the aromatic isoxazole ring, which renders the C3 position inert to nucleophilic attack.

This Application Note details a superior synthetic strategy: the "Saturation-Activation" approach . By utilizing 3-bromoisoxazolines (the dihydro-congener) as the electrophilic partner, researchers can leverage a facile addition-elimination mechanism to install the amine, followed by a controlled oxidative aromatization to yield the final 3-aminoisoxazole.[1][2] This protocol offers higher yields, broader substrate scope, and milder conditions than direct heteroaryl coupling.

Strategic Rationale & Mechanism

The Reactivity Paradox

Direct amination of 3-bromoisoxazoles fails because the aromatic ring stabilizes the electron density, repelling nucleophiles. However, 3-bromoisoxazolines possess an imine-like C=N bond at the C3 position that is significantly more electrophilic.

Reaction Pathway

The transformation proceeds via a two-stage sequence:[3][4][5][6]

  • Nucleophilic Addition-Elimination: The amine attacks the C3 position of the isoxazoline. The loss of HBr (assisted by base) generates the 3-aminoisoxazoline intermediate.[1][2][4]

  • Oxidative Aromatization: The intermediate is oxidized (dehydrogenated) to restore the aromatic isoxazole system.

Mechanistic Visualization

The following diagram illustrates the reaction logic and the advantage of the isoxazoline route.

ReactionPathway Start 3-Bromoisoxazoline (Activated Substrate) Inter Intermediate: 3-Aminoisoxazoline Start->Inter Addition-Elimination (SNAr-like) Final Target: 3-Aminoisoxazole Inter->Final Aromatization (-2H) Amine Amine (HNR2) + Base Amine->Start Oxidant Oxidant (I2 or DDQ) Oxidant->Inter

Figure 1: Step-wise conversion of 3-bromoisoxazolines to 3-aminoisoxazoles via amination and subsequent oxidation.

Experimental Protocols

Protocol A: Nucleophilic Amination (Formation of 3-Aminoisoxazoline)

This step replaces the bromine atom with the desired amine. The reaction is driven by the relief of steric strain and the formation of a conjugated exocyclic amidine-like system.

Reagents:

  • Substrate: 3-Bromo-5-substituted-isoxazoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 – 3.0 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv) for solubility
    
  • Solvent: n-Butanol (preferred for high boiling point) or DMSO (for microwave)

Step-by-Step Procedure:

  • Preparation: In a pressure vial (for thermal) or microwave vial, dissolve 3-bromoisoxazoline (1.0 mmol) in n-Butanol (3 mL, 0.33 M).

  • Addition: Add powdered

    
     (276 mg, 2.0 mmol) followed by the amine (1.5 mmol).
    
  • Reaction:

    • Thermal Method:[1][4] Seal the vial and heat to 120°C in an oil bath for 12–24 hours.

    • Microwave Method (Recommended): Heat at 160°C–200°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. The product (3-aminoisoxazoline) typically shows a mass of [M+H]+ corresponding to the substitution of Br (-79/81) with the amine (+NR2).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over

    
    , filter, and concentrate.
    
    • Note: The intermediate is often stable enough for the next step without column chromatography.

Protocol B: Oxidative Aromatization (Conversion to 3-Aminoisoxazole)

This step converts the dihydro-isoxazole ring into the fully aromatic isoxazole.

Reagents:

  • Substrate: Crude 3-Aminoisoxazoline

  • Oxidant: Iodine (

    
    ) (preferred) or DDQ
    
  • Base:

    
    
    
  • Solvent: THF or Dioxane

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 3-aminoisoxazoline (approx. 1.0 mmol) in THF (5 mL).

  • Reagent Addition: Add

    
     (2.0 equiv) followed by 
    
    
    
    (1.1 equiv).
  • Reaction: Stir at 60°C for 1–3 hours. The solution will turn dark brown initially.

  • Quench: Cool to room temperature. Add saturated aqueous

    
     (sodium thiosulfate) until the iodine color disappears (solution turns yellow/clear).
    
  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization & Data Analysis

Solvent and Base Screening

The choice of solvent significantly impacts the rate of the initial amination step.[4] High-boiling protic solvents generally outperform aprotic solvents due to better solubilization of inorganic bases and stabilization of the transition state.

EntrySolventBaseTemperatureTime (Yield)Notes
1 n-BuOH

120°C 16 h (85%) Standard Protocol (Thermal)
2DMSODIPEA120°C12 h (78%)Good for polar amines
3Ethanol

80°C (Reflux)48 h (40%)Too slow; temp too low
4Toluene

110°C24 h (30%)Poor solubility of base
5 n-BuOH DIPEA 180°C (MW) 45 min (92%) High Throughput Protocol
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Steric hindrance of amine or substrate.Switch to Microwave heating (200°C). Use DMSO to increase nucleophilicity.
Hydrolysis of Amidine Presence of water during reaction.[1][7]Ensure reagents are dry; use molecular sieves in the reaction vial.
Incomplete Oxidation (Step 2) Insufficient oxidant or temperature.Add 0.5 eq more

. Increase temp to reflux. Ensure base is in excess to neutralize HI formed.
Side Product: Ring Opening Harsh conditions on sensitive substrates.Lower temperature in Step 1. Try milder oxidants like

or Chloranil in Step 2.

Scope and Limitations

  • Sterics: Primary amines react faster than secondary amines. Bulky acyclic secondary amines (e.g., diisopropylamine) may fail or require extreme forcing conditions.

  • Electronic Effects: Electron-withdrawing groups at the C5 position of the isoxazoline (e.g., -COOEt) accelerate the nucleophilic attack at C3.

  • Stability: 3-aminoisoxazolines are generally stable, but prolonged exposure to air can lead to slow, uncontrolled oxidation. It is recommended to perform the oxidation step immediately after work-up.

References

  • Primary Methodology: Girardin, M., et al. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines."[2] Organic Letters, vol. 11, no. 5, 2009, pp. 1159–1162.

    • Source:

  • Mechanistic Context: Powner, M. W., et al. "Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions." Nature, vol. 459, 2009, pp. 239–242.

    • Source:

  • General Isoxazole Chemistry: Wakefield, B. J. "Isoxazoles."[1][2][7][8] Science of Synthesis, Houben-Weyl Methods of Molecular Transformations, Vol 11.

    • Source:

Sources

Application Note: One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols via Iodine(III)-Mediated [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological properties, including antidepressant, antipsychotic, and neuroleptic activities.[1] Furthermore, related structures like benzo[d]isoxazole-4,7-diones have been identified as potential antifungal agents and modulators of mycobacterial translation, highlighting the therapeutic potential of this structural class.[2][3]

Traditional synthetic routes to benzisoxazoles often involve multi-step procedures with harsh reaction conditions and the use of toxic solvents.[1] This application note details a robust and efficient one-pot synthesis of benzo[d]isoxazole-4,7-diols utilizing the mild and selective oxidizing capabilities of iodobenzene diacetate (PhI(OAc)₂, DIB). This method proceeds via a [3+2] cycloaddition reaction in an aqueous medium, offering a greener and more streamlined approach to this valuable class of compounds.[1][4]

Mechanistic Insights: The Dual Role of Iodobenzene Diacetate

The elegance of this one-pot synthesis lies in the dual functionality of iodobenzene diacetate (DIB), a hypervalent iodine(III) reagent.[5] DIB orchestrates the concurrent in situ generation of the two key reactive intermediates required for the [3+2] cycloaddition: a nitrile oxide and a p-benzoquinone.[1][4]

  • Oxidation of Aldoxime to Nitrile Oxide: DIB efficiently oxidizes an aldoxime to the corresponding highly reactive nitrile oxide. This transformation is a cornerstone of hypervalent iodine chemistry in the synthesis of isoxazoles.[1][6]

  • Oxidation of Phenol to p-Benzoquinone: Simultaneously, DIB oxidizes a substituted phenol to its corresponding p-benzoquinone derivative.[1]

  • [3+2] Cycloaddition: The in situ generated nitrile oxide (the 1,3-dipole) then undergoes a highly regioselective [3+2] cycloaddition reaction with the p-benzoquinone (the dipolarophile) to furnish the target benzo[d]isoxazole-4,7-diol skeleton.[1][4]

This orchestrated cascade of reactions within a single pot significantly enhances the efficiency and atom economy of the synthesis.

Reaction_Mechanism Phenol Substituted Phenol Benzoquinone p-Benzoquinone Phenol->Benzoquinone Oxidation Aldoxime Aldoxime NitrileOxide Nitrile Oxide Aldoxime->NitrileOxide Oxidation DIB Iodobenzene Diacetate (DIB) Product Benzo[d]isoxazole-4,7-diol Benzoquinone->Product label_cyclo [3+2] Cycloaddition NitrileOxide->Product

Caption: One-pot synthesis workflow.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the work of Hou, Y., et al. (2013), published in The Journal of Organic Chemistry.[4]

Materials:

  • Substituted Phenol (e.g., 2,3-dimethylphenol)

  • Aldoxime (e.g., picolinaldehyde oxime)

  • Iodobenzene Diacetate (PhI(OAc)₂, DIB)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the substituted phenol (1.0 mmol) and the aldoxime (1.2 mmol) in a mixture of acetonitrile and water (e.g., 1:1 v/v, 10 mL), add iodobenzene diacetate (2.5 mmol) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure benzo[d]isoxazole-4,7-diol.

Data Presentation: Substrate Scope and Yields

The versatility of this one-pot synthesis is demonstrated by its applicability to a range of substituted phenols and aldoximes. The following table summarizes representative yields obtained in the original study.[1][4]

EntrySubstituted PhenolAldoximeProductYield (%)
12,3-DimethylphenolPyridyl-2-aldehyde oxime5,6-Dimethyl-3-(pyridin-2-yl)benzo[d]isoxazole-4,7-diol85
22,5-DimethylphenolPyridyl-2-aldehyde oxime3-(Pyridin-2-yl)-5,8-dimethylbenzo[d]isoxazole-4,7-diol82
3PhenolPyridyl-2-aldehyde oxime3-(Pyridin-2-yl)benzo[d]isoxazole-4,7-diol75
42,3-DimethylphenolBenzaldehyde oxime5,6-Dimethyl-3-phenylbenzo[d]isoxazole-4,7-diol80
52,3-Dimethylphenol4-Chlorobenzaldehyde oxime3-(4-Chlorophenyl)-5,6-dimethylbenzo[d]isoxazole-4,7-diol78

Troubleshooting and Field-Proven Insights

  • Purity of Iodobenzene Diacetate: The quality of DIB is crucial for the success of the reaction. It is recommended to use a freshly opened bottle or to test the activity of older batches.

  • Solvent System: The ratio of acetonitrile to water can influence the reaction rate and yield. An aqueous medium is essential for this reaction.[1][4]

  • Reaction Time: Reaction times may vary depending on the specific substrates used. Careful monitoring by TLC is essential to determine the optimal reaction time and to avoid potential side reactions or degradation of the product.

  • Purification: The polarity of the benzo[d]isoxazole-4,7-diol products necessitates careful selection of the eluent system for column chromatography to achieve good separation.

Conclusion

The one-pot synthesis of benzo[d]isoxazole-4,7-diols using iodobenzene diacetate offers a highly efficient, mild, and environmentally friendly alternative to traditional multi-step methods. This protocol provides researchers in drug discovery and organic synthesis with a practical and reliable method for accessing this important class of heterocyclic compounds. The dual role of DIB in generating both the nitrile oxide and benzoquinone intermediates in situ exemplifies the power of hypervalent iodine reagents in modern organic synthesis.[7][8]

References

  • Hou, Y., Lu, S., & Liu, G. (2013). Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium. The Journal of Organic Chemistry, 78(17), 8386-8395. [Link]

  • Hou, Y., Lu, S., & Liu, G. (2013). Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium. American Chemical Society. [Link]

  • Organic Syntheses Procedure. Iodosobenzene diacetate. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PMC. [Link]

  • CN101575293A - Method for preparing iodobenzene diacetate.
  • Iodobenzene diacetate applications in organic synthesis. Slideshare. [Link]

  • Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. [Link]

  • Iodobenzene Diacetate Mediated Solid-State Synthesis of Heterocyclyl-1,3,4-oxadiazoles. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Studies of Novel Derivatives: Benzoxazepine-4,7-dione and Benzodiazepine-4,7-dione. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • Synthesis and antifungal activity of benzo[d]oxazole-4,7-diones. PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Organic Chemistry Portal. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Hypervalent-iodine mediated one-pot synthesis of isoxazolines and isoxazoles bearing a difluoromethyl phosphonate moiety. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. PubMed. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). [Link]

  • New Isoxazole-Substituted Aryl Iodides: Metal-Free Synthesis, Characterization and Catalytic Activity. ChemistrySelect. [Link]

Sources

Application Note: A Facile, Metal-Free Synthesis of 2,4,5-Substituted Pyrimidines via I₂-DMSO-Mediated Transannulation of Benzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidine Scaffolds and a Novel Synthetic Approach

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. As such, the development of efficient, versatile, and sustainable methods for the synthesis of substituted pyrimidines is of paramount importance to the research community. This application note details a robust and innovative metal-free protocol for the synthesis of 2,4,5-substituted pyrimidine derivatives through a multicomponent cascade reaction.

This method utilizes the synergistic action of molecular iodine (I₂) and dimethyl sulfoxide (DMSO) to mediate a [3+1+2] cascade annulation. The reaction proceeds via the transannulation of benzo[d]isoxazol-3-amine with aryl methyl ketones and enaminones as substrates[5][6]. The I₂-DMSO system serves not merely as a simple reagent mixture but as a potent catalytic oxidant system, offering a green, atom-economical, and operationally simple alternative to traditional metal-catalyzed cross-coupling reactions[7][8]. This guide provides a deep dive into the reaction mechanism, a detailed step-by-step protocol, and practical insights for its successful implementation in a research setting.

The I₂-DMSO System: A Synergistic Partnership in Oxidation Chemistry

The combination of molecular iodine and DMSO has emerged as a powerful and versatile tool in modern organic synthesis for the formation of C-C and C-heteroatom bonds[7][9]. Its efficacy stems from a well-orchestrated catalytic cycle where DMSO acts as the terminal oxidant, regenerating the active iodine species.

Causality Behind the Reagent Choice:

  • Molecular Iodine (I₂): Iodine is an inexpensive, readily available, and low-toxicity halogen. It functions as a catalyst by activating substrates, typically through electrophilic iodination of a reactive position, such as the α-carbon of a ketone[7][10].

  • Dimethyl Sulfoxide (DMSO): DMSO is far more than an inert solvent in this system. It plays a crucial dual role. Firstly, it facilitates the oxidation of key intermediates. Secondly, and critically for the catalytic nature of the process, it reoxidizes the hydrogen iodide (HI) byproduct back to molecular iodine (I₂), allowing for the use of iodine in catalytic amounts. This regeneration produces dimethyl sulfide (DMS) and water as benign byproducts[8][11][12].

The key transformation enabled by this system in the context of this pyrimidine synthesis is the Kornblum oxidation. An aryl methyl ketone is first α-iodinated to form a phenacyl iodide intermediate. Subsequently, DMSO facilitates the oxidation of this intermediate to a highly reactive phenylglyoxal (a 1,2-dicarbonyl compound), which is a crucial building block for the subsequent condensation and cyclization steps[7][13].

Proposed Reaction Mechanism

The I₂-DMSO-mediated synthesis of pyrimidines from benzo[d]isoxazol-3-amine is a sophisticated cascade reaction involving the formation of two C-N bonds and one C-C bond in a single operation[5][6]. The proposed mechanism unfolds as follows:

  • Formation of Phenylglyoxal: The reaction initiates with the I₂-mediated α-iodination of the aryl methyl ketone. The resulting α-iodo ketone undergoes Kornblum oxidation with DMSO to yield the key phenylglyoxal intermediate A [13].

  • Formation of Enamine Intermediate: Concurrently, the enaminone starting material provides a two-carbon component for the final pyrimidine ring.

  • Initial Condensation and Ring Opening: Benzo[d]isoxazol-3-amine undergoes a condensation reaction with the in situ-generated phenylglyoxal A . This is followed by the nucleophilic ring-opening of the isoxazole, a process known as transannulation, to form intermediate B .

  • Second Condensation: Intermediate B then reacts with the enaminone substrate.

  • Cyclization and Aromatization: An intramolecular cyclization occurs, followed by dehydration and subsequent aromatization, to yield the final 2,4,5-substituted pyrimidine derivative.

This elegant cascade efficiently assembles the complex pyrimidine core from three readily available starting materials.

Visualizing the Synthetic Strategy

Overall Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from reagent combination to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Combine aryl methyl ketone, enaminone, benzo[d]isoxazol-3-amine, and I₂ in DMSO B Heat the mixture (e.g., 120 °C) A->B C Monitor reaction progress (e.g., via TLC) B->C D Cool to room temperature C->D E Quench with aq. Na₂S₂O₃ solution D->E F Extract with organic solvent (e.g., Ethyl Acetate) E->F G Dry organic layer and concentrate under vacuum F->G H Purify crude product via column chromatography G->H G Start Aryl Methyl Ketone + Benzo[d]isoxazol-3-amine + Enaminone Reagents I₂, DMSO Heat A Intermediate A (Phenylglyoxal) Reagents->A Kornblum Oxidation B Intermediate B (Ring-Opened Adduct) A->B Condensation & Ring Opening C Intermediate C (Cyclization Precursor) B->C Condensation with Enaminone Product 2,4,5-Substituted Pyrimidine C->Product Cyclization & Aromatization

Sources

use of 4-Iodobenzo[d]isoxazol-3-amine in the development of TRIM24 bromodomain inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 4-Iodobenzo[d]isoxazol-3-amine (CAS 1012367-55-3) as a critical scaffold in the development of selective inhibitors for the TRIM24 (Tripartite Motif Containing 24) bromodomain.

Executive Summary

The development of selective chemical probes for TRIM24 has been historically challenged by the high structural homology between the bromodomains of TRIM24, BRPF1, and the BET family (BRD4). While first-generation inhibitors (e.g., IACS-9571) utilized benzimidazolone scaffolds, the benzo[d]isoxazol-3-amine core has emerged as a privileged pharmacophore. It functions as a potent acetyl-lysine (KAc) mimic, forming essential hydrogen bonds with the conserved asparagine residue in the bromodomain binding pocket.

The specific building block 4-Iodobenzo[d]isoxazol-3-amine offers a distinct advantage: the iodine at the C4 position serves as a pre-installed "selectivity handle." This allows for the precise installation of hydrophobic moieties via cross-coupling reactions, directing substituents into the unique "WPF shelf" region of TRIM24, thereby maximizing isoform selectivity.

Scientific Background & Rational Design

Mechanism of Action

TRIM24 acts as an epigenetic "reader" protein.[1][2] Its PHD-bromodomain cassette recognizes dual histone marks (unmodified H3K4 and acetylated H3K23), tethering the protein to chromatin to activate oncogenic transcriptional programs (e.g., PI3K/AKT signaling in breast cancer).

Pharmacophore Logic

The design of inhibitors using this scaffold relies on two structural pillars:

  • The Anchor (Headgroup): The benzo[d]isoxazol-3-amine core mimics the acetylated lysine. The exocyclic amine and ring nitrogen form a bidentate hydrogen bond network with the conserved Asn1406 in TRIM24.

  • The Vector (Tail): The C4-Iodine is positioned orthogonal to the H-bond vector. Functionalization at this site projects substituents towards the hydrophobic "shelf" formed by Val1396, Phe1401, and Pro1395. This shelf is structurally distinct in TRIM24 compared to BRD4, providing the basis for selectivity.

Pharmacophore Scaffold 4-Iodobenzo[d]isoxazol-3-amine KAc_Mimic KAc Mimicry (3-Amine + Ring N) Scaffold->KAc_Mimic intrinsic property Selectivity Selectivity Handle (4-Iodo Position) Scaffold->Selectivity functionalization site Asn1406 Asn1406 (H-Bond Anchor) KAc_Mimic->Asn1406 H-bonding Shelf WPF Shelf (Hydrophobic) Selectivity->Shelf Targeted Projection TRIM24_Pocket TRIM24 Binding Pocket Asn1406->TRIM24_Pocket Shelf->TRIM24_Pocket

Figure 1: Pharmacophore mapping of the 4-Iodobenzo[d]isoxazol-3-amine scaffold against the TRIM24 binding pocket.

Chemical Synthesis Protocols

Protocol A: Divergent Synthesis via Suzuki-Miyaura Coupling

This protocol describes the functionalization of the C4-iodine handle to install the hydrophobic tail required for high-affinity binding.

Reagents:

  • Substrate: 4-Iodobenzo[d]isoxazol-3-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv) (e.g., 3,5-dimethylisoxazole-4-boronic acid or substituted phenylboronic acid).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged reaction vial, combine 4-Iodobenzo[d]isoxazol-3-amine (100 mg, 0.38 mmol), the selected boronic acid (0.46 mmol), and Pd(dppf)Cl₂ (15 mg).

  • Solvation: Add 1,4-Dioxane (4 mL) and K₂CO₃ solution (0.6 mL).

  • Degassing: Sparge the mixture with argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting iodide (m/z ~261).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–50% EtOAc in Hexanes.

    • Note: The product (4-substituted benzo[d]isoxazol-3-amine) typically elutes as a white to off-white solid.

Protocol B: N-Alkylation (Optional Optimization)

Some high-potency analogs require substitution on the exocyclic amine.

  • Deprotonation: Dissolve the scaffold in anhydrous DMF at 0°C. Add NaH (1.1 equiv).

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide) dropwise.

  • Quench: Stir for 1 hour, then quench with sat. NH₄Cl.

Synthesis Start 4-Iodobenzo[d]isoxazol-3-amine (Starting Material) Step1 Suzuki Coupling (R-B(OH)2, Pd cat., Base) Start->Step1 Intermediate 4-Aryl-benzo[d]isoxazol-3-amine (Core Scaffold) Step1->Intermediate Step2 Optional: N-Alkylation (R'-X, NaH) Intermediate->Step2 SAR Optimization Final Final TRIM24 Inhibitor Intermediate->Final Direct Use Step2->Final

Figure 2: Synthetic workflow for converting the iodine building block into a functional inhibitor.

Biological Validation Protocols

Protocol C: AlphaScreen Binding Assay (Biochemical Potency)

This assay quantifies the ability of the synthesized compound to disrupt the interaction between the TRIM24 bromodomain and a biotinylated acetyl-histone peptide.

Materials:

  • Protein: Recombinant His-tagged TRIM24 Bromodomain (100 nM final).

  • Ligand: Biotinylated H3K23ac peptide (50 nM final).

  • Beads: AlphaScreen Nickel Chelate Donor Beads & Streptavidin Acceptor Beads (PerkinElmer).

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.

Procedure:

  • Compound Transfer: Dispense 100 nL of compound (serial dilution in DMSO) into a 384-well OptiPlate.

  • Protein Addition: Add 10 µL of His-TRIM24 buffer solution. Incubate for 15 mins at RT.

  • Peptide Addition: Add 10 µL of Biotin-H3K23ac peptide solution. Incubate for 30 mins.

  • Bead Addition: Add 10 µL of bead mix (Donor + Acceptor, 20 µg/mL final). Perform in low light.

  • Incubation: Incubate for 60 mins at RT in the dark.

  • Read: Measure signal on an EnVision Multilabel Plate Reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Analysis: Fit data to a 4-parameter logistic model to determine IC₅₀.

Protocol D: FRAP Assay (Cellular Target Engagement)

To confirm the inhibitor engages TRIM24 in the nucleus of living cells.

Cell Line: U2OS cells transfected with GFP-TRIM24 (full length). Procedure:

  • Seeding: Plate cells in glass-bottom confocal dishes. Allow to adhere for 24h.

  • Treatment: Treat cells with the test compound (e.g., 1 µM) or DMSO control for 1 hour.

  • Bleaching: Using a confocal microscope (e.g., Zeiss LSM 880), bleach a specific nuclear region (ROI) with 100% laser power (488 nm).

  • Recovery: Monitor fluorescence recovery in the ROI every 0.5 seconds for 60 seconds.

  • Interpretation: A faster recovery rate (shorter t½) compared to DMSO indicates that the compound has displaced GFP-TRIM24 from chromatin, increasing its mobility.

Representative Data & SAR Trends

The following table summarizes the expected Structure-Activity Relationship (SAR) when modifying the 4-position of the scaffold.

Compound IDR-Group (at C4)TRIM24 IC₅₀ (nM)Selectivity (vs BRD4)Notes
Scaffold Iodine>10,000N/AWeak binder; lacks hydrophobic tail.
Cmpd A Phenyl45010xBasic hydrophobic interaction.
Cmpd B 3,5-Dimethylisoxazole8550xImproved shape complementarity.
Cmpd C N-Methyl-Pyrazolyl12025xGood potency, lower metabolic stability.
Cmpd D 2-Methoxy-Phenyl25>100x Optimal filling of the "WPF shelf".

Note: Data represents consensus trends observed in benzo[d]isoxazol/benzimidazolone class inhibitors.

References

  • Palmer, W. S., et al. (2016). Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. Journal of Medicinal Chemistry, 59(4), 1440–1454. Link

  • Bennett, J., et al. (2016). Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF.[3] Journal of Medicinal Chemistry, 59(4), 1642–1647. Link

  • Xing, L., et al. (2019). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors. Bioorganic Chemistry, 95, 103424. Link

  • Commercial Source: 4-Iodobenzo[d]isoxazol-3-amine (CAS 1012367-55-3) Product Page.[4][5][6][7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Iodobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Iodobenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance yield and purity. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 4-Iodobenzo[d]isoxazol-3-amine, offering quick and actionable insights.

Q1: What is a common synthetic route for 4-Iodobenzo[d]isoxazol-3-amine?

A prevalent and effective method involves a multi-step synthesis commencing from commercially available starting materials. A typical route is the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes.[1][2] This approach is favored for its ability to construct the benzisoxazole core in a convergent manner.

Q2: What are the most critical parameters influencing the reaction yield?

Several factors can significantly impact the overall yield. These include the purity of starting materials and solvents, precise temperature control during the reaction, the efficiency of the cyclization step, and the choice of iodinating agent.[3] Inefficient mixing in heterogeneous reactions can also lead to lower yields.[3]

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for monitoring the reaction's progress. Regular sampling and analysis will allow you to track the consumption of starting materials and the formation of the desired product, as well as any significant side products. This real-time data is crucial for determining the optimal reaction time and preventing product degradation.[3]

Q4: What are the potential side products, and how can their formation be minimized?

Common side products can include di-iodinated species, unreacted starting materials, and ring-opened byproducts. Minimizing these impurities can be achieved by:

  • Controlling Stoichiometry: Careful control of the iodinating agent's stoichiometry can reduce the formation of di-iodinated products.

  • Optimizing Reaction Time: Monitoring the reaction by TLC or LC-MS helps to quench the reaction upon completion, preventing the formation of degradation products.[3]

  • Temperature Control: Maintaining the optimal reaction temperature is crucial, as elevated temperatures can lead to undesired side reactions.

Q5: What is the most effective method for purifying the final product?

Column chromatography is a standard and effective method for purifying iodo-substituted heterocycles.[4] The choice of stationary phase (e.g., silica gel or alumina) and eluent system will depend on the polarity of the final product and any impurities present. Recrystallization can also be a powerful technique for obtaining highly pure material, particularly if a suitable solvent system can be identified.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 4-Iodobenzo[d]isoxazol-3-amine.

Problem: Low or No Product Yield

A low or non-existent yield is a frequent challenge in multi-step organic synthesis. Below are potential causes and their remedies.

Possible Cause 1: Incomplete Cyclization

The formation of the benzo[d]isoxazole ring is a critical step. Incomplete cyclization can result from several factors.

  • Troubleshooting Steps & Explanations:

    • Verify Reagent Quality: Ensure that the reagents used for the cyclization, such as the aryne precursor and the nitrile oxide precursor, are of high purity. Impurities can inhibit the reaction.

    • Optimize Reaction Temperature: The temperature for the cycloaddition is critical. If it's too low, the reaction may be sluggish. If it's too high, decomposition of the reactive intermediates can occur. Perform small-scale experiments to determine the optimal temperature.

    • Check Solvent Purity and Dryness: Many organic reactions are sensitive to moisture. Ensure that the solvent is anhydrous, as water can quench reactive intermediates.

Possible Cause 2: Inefficient Iodination

The introduction of the iodine atom onto the benzisoxazole core is another step where yield can be lost.

  • Troubleshooting Steps & Explanations:

    • Choice of Iodinating Agent: The reactivity of the iodinating agent is key. Common reagents include N-Iodosuccinimide (NIS) and molecular iodine. The choice of reagent and its stoichiometry should be carefully considered based on the reactivity of the substrate.[5]

    • Reaction Conditions: The solvent and temperature for the iodination step can significantly influence the outcome. Aprotic solvents are generally preferred.

    • Activation: In some cases, an activator or catalyst may be necessary to facilitate the electrophilic iodination.[5][6]

Problem: Formation of Impurities

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Possible Impurity 1: Di-iodinated Product
  • Identification: This can be identified by mass spectrometry, which will show a molecular ion peak corresponding to the addition of a second iodine atom.

  • Mitigation Strategies:

    • Use a stoichiometric amount or a slight excess of the iodinating agent.

    • Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration.

    • Monitor the reaction closely and stop it once the mono-iodinated product is maximized.

Possible Impurity 2: Unreacted Starting Material
  • Identification: This is typically straightforward to identify by TLC or LC-MS by comparing with a standard of the starting material.

  • Mitigation Strategies:

    • Increase the reaction time or temperature, while monitoring for product degradation.

    • Ensure all reagents are added in the correct stoichiometric ratios.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis via [3+2] Cycloaddition

This protocol is adapted from general procedures for the synthesis of benzisoxazoles via aryne cycloaddition.[1][2]

Step 1: Formation of the Chlorooxime

  • To a solution of the starting aldehyde in chloroform, add hydroxylamine hydrochloride and sodium carbonate.

  • Stir the mixture at room temperature until the formation of the oxime is complete (monitored by TLC).

  • Add N-chlorosuccinimide (NCS) and a catalytic amount of pyridine.

  • Stir at room temperature until the chlorooxime is formed.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate in vacuo.

Step 2: In-situ Generation of Aryne and Nitrile Oxide and Cycloaddition

  • In a flame-dried flask under an inert atmosphere, dissolve the aryne precursor (e.g., an o-(trimethylsilyl)aryl triflate) and the chlorooxime in an anhydrous solvent such as acetonitrile.

  • Add a fluoride source (e.g., cesium fluoride or TBAF) to initiate the in-situ formation of the aryne and nitrile oxide.

  • Stir the reaction at the optimized temperature until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the 3-substituted benzo[d]isoxazole.

Step 3: Iodination

  • Dissolve the 3-substituted benzo[d]isoxazole in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Add the iodinating agent (e.g., NIS) portion-wise at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product, dry the organic layer, and purify by column chromatography to obtain 4-Iodobenzo[d]isoxazol-3-amine.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Reaction Mechanism and Key Intermediates

The synthesis of 4-Iodobenzo[d]isoxazol-3-amine via the [3+2] cycloaddition pathway involves several key steps and reactive intermediates.

reaction_workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_cycloaddition Cycloaddition cluster_final Final Product A Aldehyde D Oxime A->D Reaction with B B Hydroxylamine C Aryne Precursor G Aryne C->G Fluoride Source E Chlorooxime D->E Chlorination (NCS) F Nitrile Oxide E->F Base H [3+2] Cycloaddition F->H G->H I Benzo[d]isoxazole Core H->I J Iodination I->J K 4-Iodobenzo[d]isoxazol-3-amine J->K

Sources

Technical Support Center: 3-Aminoisoxazole & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-aminoisoxazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, troubleshoot, and resolve stability issues encountered during your research.

The 3-aminoisoxazole moiety is a valuable building block in medicinal chemistry, but its unique electronic structure, particularly the labile N-O bond and the reactive amino group, presents specific stability challenges. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.

Troubleshooting Guide

This section addresses specific problems you might encounter during synthesis, purification, or handling of 3-aminoisoxazole derivatives.

Question 1: My reaction mixture containing a 3-aminoisoxazole derivative is turning dark brown/black upon heating or addition of a base. What is happening and how can I prevent it?

Answer:

The development of a dark coloration, often brown or black, is a common indicator of decomposition. For 3-aminoisoxazole derivatives, this is typically due to base-catalyzed ring opening, followed by polymerization or other secondary reactions of the resulting highly reactive intermediates.

Causality: The isoxazole ring is susceptible to cleavage under basic conditions. The reaction is initiated by the deprotonation of the C4-proton (if available) or nucleophilic attack at the C5 position, leading to the scission of the weak N-O bond. This process is significantly accelerated by heat. The resulting open-chain species, such as β-ketonitriles or their enamines, are often unstable and can readily polymerize or undergo further reactions, leading to complex, colored mixtures.

Preventative Measures & Protocol Adjustments:

  • Strict pH Control: Maintain the reaction pH in the neutral to mildly acidic range (pH 4-7) if possible. If a base is required, opt for a weaker, non-nucleophilic base (e.g., sodium bicarbonate, diisopropylethylamine) over strong bases like sodium hydroxide or potassium tert-butoxide.

  • Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, conduct a time-course study to determine the minimum time required for product formation. Consider using microwave irradiation for shorter reaction times at controlled temperatures, which can sometimes minimize degradation.[1]

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). While the primary degradation pathway is ring opening, the presence of oxygen can lead to oxidative side reactions of the degradation products, contributing to color formation.

  • Protecting Group Strategy: If the amino group is not involved in the desired transformation, consider protecting it (e.g., as a Boc or Cbz derivative). This can modulate the electronic properties of the ring and, in some cases, improve stability.

Question 2: I'm observing a significant loss of my compound during aqueous work-up and extraction. What are the likely causes?

Answer:

Loss of product during aqueous work-up is often related to either the compound's solubility or its degradation under the work-up conditions.

Causality:

  • pH-Dependent Degradation: As detailed in the previous question, washing with basic aqueous solutions (e.g., saturated sodium bicarbonate to neutralize acid) can cause rapid degradation of the isoxazole ring. One study on the isoxazole-containing drug leflunomide showed that at 37°C, the half-life of the compound was only 7.4 hours at pH 7.4, and this dropped to 1.2 hours at pH 10.

  • Amphiphilic Nature: The presence of the amino group and the isoxazole ring can impart some water solubility, especially at acidic pH where the amine is protonated. This can lead to the compound partitioning into the aqueous layer during extraction.

Troubleshooting Protocol for Extraction:

  • Avoid Strong Bases: If an acid needs to be neutralized, use a saturated solution of sodium bicarbonate with caution and minimize contact time. Perform the wash at low temperatures (0-5 °C) to slow the rate of potential degradation.

  • pH Adjustment of Aqueous Layer: Before back-extracting, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the amino group is in its free base form, which is less water-soluble. Be mindful of the compound's stability at this pH.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase and decreases the solubility of organic compounds, driving them into the organic layer.

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction if your derivative has high polarity. While ethyl acetate is common, solvents like dichloromethane or a mixture of chloroform and isopropanol might be more effective for certain derivatives.

Question 3: My NMR spectrum shows a complex mixture of peaks, even after purification. What are the potential side products or isomers?

Answer:

The appearance of unexpected peaks in your NMR can be due to several factors, including the presence of regioisomers, degradation products, or rearranged structures.

Causality & Common Impurities:

  • Regioisomers: Depending on the synthetic route, particularly in [3+2] cycloadditions, the formation of the 5-aminoisoxazole regioisomer is a common side product. Differentiating between the 3- and 5-amino isomers is crucial and can be done by careful analysis of NMR spectra. For instance, in 3-aminoisoxazole, the proton at the 5-position is typically further downfield compared to the proton at the 3-position in the 5-amino isomer.[2]

  • Ring-Opened Products: If the compound has been exposed to base or excessive heat, you may be seeing signals corresponding to the open-chain β-ketonitrile or enamine tautomers.

  • Rearrangement Products: Under certain thermal or basic conditions, 3-aminoisoxazoles can rearrange to other heterocyclic systems, such as oxadiazoles.[3]

  • Furoxans: In syntheses involving the in situ generation of nitrile oxides, dimerization of the nitrile oxide to form a furoxan is a common side reaction that can lead to impurities.[4]

Analytical Workflow for Impurity Identification:

start Complex NMR Spectrum lcms Run LC-MS to Identify Molecular Weights start->lcms check_isomers Check for Regioisomers (e.g., 5-aminoisoxazole) purify Re-purify by Column Chromatography or Crystallization check_isomers->purify check_degradation Check for Degradation Products check_rearrangement Check for Rearrangement Products check_degradation->check_rearrangement check_rearrangement->purify lcms->check_isomers Mass matches starting material? lcms->check_degradation Mass corresponds to ring-opened or other fragments? end Identify Impurity & Optimize Reaction purify->end

Caption: Workflow for identifying unknown peaks in NMR.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-aminoisoxazole and its derivatives?

A: For the parent 3-aminoisoxazole and many of its derivatives, storage at 2-8°C, protected from light , is recommended. For long-term storage or for particularly sensitive derivatives, storing at -20°C under an inert atmosphere (Argon or Nitrogen) is best practice. Some solid, crystalline derivatives may be stable at room temperature for months, but it is always advisable to consult the supplier's data sheet and perform periodic purity checks.

Q2: Is the 3-aminoisoxazole ring sensitive to photolytic degradation?

A: Yes, the isoxazole ring can be sensitive to UV light. Photolysis can induce cleavage of the N-O bond and lead to isomerization to other heterocycles like oxazoles or azirines, or degradation to open-chain products.[5][6][7] It is crucial to protect reaction mixtures and stored compounds from direct light , especially if the experiments are run over extended periods.

Q3: How does the 3-aminoisoxazole ring behave with common reducing agents?

A: The N-O bond in the isoxazole ring is susceptible to reductive cleavage.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a common method to cleave the isoxazole ring, typically yielding a γ-amino alcohol or a β-amino enone, depending on the substrate and conditions.

  • Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄):

    • Sodium borohydride (NaBH₄): This is a milder reducing agent and is generally less likely to cleave the isoxazole ring, especially at low temperatures. It will primarily reduce other functional groups like aldehydes and ketones.

    • Lithium aluminum hydride (LiAlH₄): This is a very strong and non-selective reducing agent.[8][9] It is highly likely to reduce the isoxazole ring along with other reducible functional groups (esters, amides, etc.). If ring integrity is desired, LiAlH₄ should be used with extreme caution or avoided altogether.

Q4: Can I use strong acids with my 3-aminoisoxazole derivative?

A: While the isoxazole ring itself is relatively stable to acidic conditions, strong acids will protonate the amino group, forming a salt. This can be advantageous for purification by crystallization. However, be aware that some derivatives might undergo hydrolysis or other acid-catalyzed reactions depending on the other functional groups present. It is generally advised to avoid prolonged exposure to hot, concentrated strong acids.

Data & Protocols

Table 1: Summary of Stability and Incompatibility
Condition/ReagentStability/CompatibilityKey Considerations & Causality
pH < 7 (Acidic) Generally StableAmino group will be protonated.
pH 7 (Neutral) Generally StableOptimal pH for many applications.
pH > 7 (Basic) Unstable Susceptible to base-catalyzed ring opening. Degradation rate increases with pH and temperature.
Elevated Temperature Moderate StabilityCan promote rearrangements and accelerates base-catalyzed degradation.
UV Light Unstable Can lead to photoisomerization or photodegradation. Protect from light.
Strong Oxidizing Agents Incompatible Can lead to oxidation of the amino group and/or the isoxazole ring.
Strong Reducing Agents (LiAlH₄) Incompatible Likely to cause reductive cleavage of the N-O bond.
Catalytic Hydrogenation Incompatible (for ring) Will cleave the N-O bond. Useful if ring opening is the desired outcome.
Protocol: Monitoring for Degradation by HPLC

This protocol provides a general method for assessing the stability of a 3-aminoisoxazole derivative under specific stress conditions.

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative: Dilute the stock solution with a 3% solution of hydrogen peroxide.

    • Thermal: Incubate the stock solution at a set temperature (e.g., 60°C).

    • Photolytic: Expose the stock solution to a UV lamp.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is a good starting point.

    • Detection: UV detector set to the λmax of your compound (e.g., 230 nm).

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

Visualizing Degradation Pathways

Base-Catalyzed Ring Opening

cluster_0 Base-Catalyzed Hydrolysis mol1 3-Aminoisoxazole Derivative mol2 Intermediate Anion mol1->mol2 + OH⁻ (Base) mol3 Ring-Opened Product (β-Ketonitrile derivative) mol2->mol3 Ring Opening (N-O bond cleavage) mol4 Degradation Products (Polymers, etc.) mol3->mol4 Further Reactions cluster_1 Reductive Cleavage mol_start 3-Aminoisoxazole Derivative mol_end β-Amino Enone or γ-Amino Alcohol mol_start->mol_end H₂/Pd-C or strong hydride

Caption: Reductive cleavage of the isoxazole ring.

References

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC. Available at: [Link]

  • Process for preparing 3-aminoisoxazole derivatives. Google Patents.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]

  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. MDPI. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available at: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. RSC Publishing. Available at: [Link]

  • Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. ResearchGate. Available at: [Link]

  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • Carbon Stable Isotope Fractionation of Sulfamethoxazole during Biodegradation by Microbacterium sp. Strain BR1 and upon Direct Photolysis. ResearchGate. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Leibniz Universität Hannover Repository. Available at: [Link]

  • Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Organic Chemistry Portal. Available at: [Link]

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! YouTube. Available at: [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link]

  • Degradation of sulfamethoxazole by heat-activated persulfate oxidation. Lirias. Available at: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Available at: [Link]

  • Reducing agents: LiAlH4 and NaBH4. YouTube. Available at: [Link]

  • Catalase inhibition by amino triazole induces oxidative stress in goldfish brain. PubMed. Available at: [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial agents. Journal of Global Pharma Technology. Available at: [Link]

  • 3-Aminoisoxazole unit containing bioactive compounds/ catalyst. ResearchGate. Available at: [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative NMR Profiling: 4-Iodobenzo[d]isoxazol-3-amine vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H-NMR and 13C-NMR Analysis of 4-Iodobenzo[d]isoxazol-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

4-Iodobenzo[d]isoxazol-3-amine (CAS 1012367-55-3) is a high-value heterocyclic scaffold, serving as a critical intermediate for Zonisamide analogs and kinase inhibitors. Its structural integrity is defined by the specific O-N bond of the isoxazole ring.

However, a common synthetic pitfall exists: the precursor 2-fluoro-6-iodobenzonitrile can cyclize into two distinct regioisomers depending on the nucleophile used. Reaction with hydroxylamine yields the desired benzisoxazole , while reaction with hydrazine yields the thermodynamically stable 3-amino-4-iodo-1H-indazole .

This guide provides a definitive NMR workflow to distinguish the target 4-iodobenzo[d]isoxazol-3-amine from its indazole isomer and other structural analogs, establishing a self-validating quality control protocol.

Synthetic Divergence & Structural Logic

Understanding the origin of impurities is the first step in spectral assignment. The diagram below illustrates the divergent pathways that necessitate rigorous NMR validation.

SynthesisPath Precursor 2-Fluoro-6-iodobenzonitrile ReactionA + NH2OH (Hydroxylamine) Precursor->ReactionA ReactionB + N2H4 (Hydrazine) Precursor->ReactionB Target TARGET: 4-Iodobenzo[d]isoxazol-3-amine (O-N Bond) ReactionA->Target Cyclization (O-Attack) Impurity IMPURITY: 3-Amino-4-iodo-1H-indazole (N-N Bond) ReactionB->Impurity Cyclization (N-Attack)

Figure 1: Synthetic divergence showing the origin of the critical Indazole impurity.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and resolution of exchangeable amine protons, the following acquisition parameters are mandatory.

Sample Preparation[1][2][3][4][5][6][7]
  • Solvent: DMSO-d6 (99.9% D) is required. Chloroform (CDCl3) is not recommended due to poor solubility of the amine and rapid exchange/broadening of the -NH2 signal.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Instrument Parameters (400 MHz equivalent)
Parameter1H-NMR Setting13C-NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard quantitative response.
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 secEnsures relaxation of quaternary carbons (C-I, C-O).
Scans (NS) 161024+Carbon sensitivity is low due to the Iodine heavy atom effect.
Temperature 298 K (25°C)298 K (25°C)Standardizes chemical shifts.

1H-NMR Analysis: Structural Elucidation

The 4-iodo substituent exerts a significant shielding effect on the ortho and para protons while deshielding the meta position.

Comparative Chemical Shifts (DMSO-d6)

The following table contrasts the target molecule with its primary isomer (Indazole) and the non-iodinated parent scaffold.

AssignmentTarget: 4-Iodobenzo[d]isoxazol-3-amine (δ ppm)Isomer: 3-Amino-4-iodo-1H-indazole (δ ppm)Diagnostic Note
-NH2 (Amine) 6.30 – 6.50 (s, 2H) 5.10 – 5.30 (s, 2H)Isoxazole amines are typically deshielded vs. indazoles due to the electronegative Oxygen.
H-5 7.65 (d, J=8.0 Hz)7.35 (d)Ortho to Iodine; shows roofing effect with H-6.
H-6 7.25 (t, J=8.0 Hz)6.90 (t)Meta to Iodine.
H-7 7.55 (d, J=8.0 Hz)7.45 (d)Proximity to ring heteroatom (O vs N) alters shift.
Indazole NH Absent 11.5 – 12.0 (br s) CRITICAL: The presence of a broad singlet >10 ppm confirms Indazole contamination.

Key Diagnostic:

  • Absence of Downfield NH: The target isoxazole lacks the ring NH proton seen in indazoles/indoles.

  • Amine Shift: The exocyclic amine (-NH2) on the isoxazole ring appears downfield (>6.0 ppm) compared to the indazole amine (~5.2 ppm).

13C-NMR Analysis: The "Heavy Atom" Confirmation

Iodine substitution provides a unique spectral signature in 13C-NMR due to the Heavy Atom Effect , which causes significant upfield shifting (shielding) of the attached carbon.

Predicted vs. Observed Shifts (DMSO-d6)
CarbonTypePredicted Shift (δ ppm)Interpretation
C-3 Quaternary (C=N)158.0 – 160.0 Characteristic of 3-amino-benzisoxazoles.
C-7a Quaternary (C-O)162.0 – 164.0Deshielded by ring Oxygen.
C-4 C-I (Iodinated) 90.0 – 95.0 Diagnostic: Highly shielded due to Iodine. Normal aromatic C is ~128 ppm.
C-5 CH130.0 – 132.0Ortho to Iodine.
C-6 CH124.0 – 126.0Meta to Iodine.
C-7 CH110.0 – 112.0Shielded by resonance from the ring oxygen.
C-3a Quaternary115.0 – 117.0Bridgehead carbon.

Validation Check:

  • Look for the C-4 signal < 100 ppm . If this signal is at ~120-130 ppm, the Iodine is likely absent (starting material) or displaced.

  • Attached Nitrogen Test: The C-3 signal in isoxazoles is typically sharper and more deshielded than the corresponding C-3 in indazoles due to the adjacent Oxygen atom.

Logic Flow for Quality Control

Use this Graphviz workflow to interpret your NMR data and make a "Go/No-Go" decision.

QC_Logic Start Acquire 1H-NMR in DMSO-d6 CheckNH Is there a broad singlet > 10 ppm? Start->CheckNH Indazole RESULT: Indazole Isomer (Reject Batch) CheckNH->Indazole Yes CheckAmine Check -NH2 Chemical Shift CheckNH->CheckAmine No Isoxazole Shift ~6.3 - 6.5 ppm? CheckAmine->Isoxazole CheckIodine 13C-NMR: Check C-4 Signal Isoxazole->CheckIodine Yes Fail FAIL: De-iodinated or Wrong Isomer Isoxazole->Fail No (< 5.5 ppm) Shielded Signal < 100 ppm? CheckIodine->Shielded Pass PASS: 4-Iodobenzo[d]isoxazol-3-amine Shielded->Pass Yes Shielded->Fail No

Figure 2: Decision tree for validating batch identity.

Troubleshooting & Common Impurities

ImpuritySourceNMR Signature
2-Fluoro-6-iodobenzonitrile Starting MaterialAbsence of -NH2 singlet; sharp nitrile carbon (~115 ppm) in 13C.
3-Amino-4-iodo-indazole RegioisomerBroad NH at >11 ppm; -NH2 upfield at ~5.2 ppm.
Benzo[d]isoxazol-3-amine De-iodinationLoss of shielded C-4 signal (~90 ppm); appearance of H-4 multiplet.

References

  • Regioselective Synthesis of Isoxazoles

    • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. PMC.

  • Indazole Isomer Characterization

    • Synthetic method of 3-amino-4-iodo-indazole.[1] Google Patents (CN102690233A).

  • NMR Chemical Shift Data

    • 13C NMR Chemical Shifts of Common Laboratory Solvents and Impurities. J. Org.[2] Chem.

  • Heavy Atom Effect in NMR

    • Carbon-13 NMR Spectroscopy: Biological and Chemical Applications.[3] Oregon State University.

  • Benzisoxazole Scaffold Analysis

    • Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives. PubMed.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Iodobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 4-iodobenzo[d]isoxazol-3-amine, a molecule of interest in pharmaceutical and chemical research. In the absence of a publicly available experimental mass spectrum for this specific compound, this document presents a predictive analysis of its fragmentation pattern under electron ionization (EI). This prediction is grounded in the fundamental principles of mass spectrometry and supported by the known fragmentation of its constituent chemical moieties: the benzo[d]isoxazole core, the amino group, and the iodo-substituent.

Furthermore, this guide offers a comparative perspective, contrasting the insights obtainable from mass spectrometry with those from other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This multi-faceted approach is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the analytical strategies available for the characterization of this and similar molecules.

The Significance of Structural Analysis in Drug Discovery

The precise identification and structural elucidation of novel chemical entities are paramount in the field of drug discovery and development. The spatial arrangement of atoms and functional groups within a molecule dictates its physicochemical properties, biological activity, and metabolic fate. Mass spectrometry serves as a cornerstone technique in this endeavor, providing vital information on molecular weight and structural features through the analysis of fragmentation patterns.

Mass Spectrometry of 4-Iodobenzo[d]isoxazol-3-amine: A Predictive Analysis

Chemical Structure and Molecular Formula:

  • Name: 4-Iodobenzo[d]isoxazol-3-amine

  • Molecular Formula: C₇H₅IN₂O

  • Molecular Weight: 260.03 g/mol

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

For a volatile, thermally stable small molecule like 4-iodobenzo[d]isoxazol-3-amine, Electron Ionization (EI) is a suitable and common ionization technique.

Step-by-Step Methodology:

  • Sample Introduction: A small, pure sample of 4-iodobenzo[d]isoxazol-3-amine is introduced into the mass spectrometer's ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Vaporization: The sample is heated under vacuum to ensure it is in the gaseous phase.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, charged fragments and neutral species.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Predicted Fragmentation Pathway

The fragmentation of 4-iodobenzo[d]isoxazol-3-amine is anticipated to be driven by the inherent instability of the N-O bond in the isoxazole ring, the propensity for the loss of the iodine atom, and cleavages associated with the amino group.

dot

Fragmentation_Pathway M M⁺• (m/z 260) 4-Iodobenzo[d]isoxazol-3-amine F1 [M-I]⁺ (m/z 133) M->F1 - I• F2 [M-HCN]⁺• (m/z 233) M->F2 - HCN F3 [M-CO]⁺• (m/z 232) M->F3 - CO F4 I⁺ (m/z 127) M->F4 F6 [C₆H₄IN]⁺• (m/z 217) M->F6 - NH•, -CO F5 [C₆H₄N]⁺ (m/z 90) F1->F5 - CNO

Caption: Predicted Fragmentation Pathway of 4-Iodobenzo[d]isoxazol-3-amine under EI-MS.

Analysis of Key Predicted Fragments:

  • Molecular Ion (M⁺•) at m/z 260: The presence of a peak at m/z 260 would confirm the molecular weight of the compound.

  • Loss of Iodine ([M-I]⁺) at m/z 133: A highly probable fragmentation pathway involves the homolytic cleavage of the C-I bond, a common fragmentation for iodo-aromatic compounds. This would result in a prominent peak at m/z 133.

  • Iodine Cation (I⁺) at m/z 127: The direct detection of the iodine cation is a characteristic feature in the mass spectra of iodine-containing compounds.

  • Loss of HCN ([M-HCN]⁺•) at m/z 233: The isoxazole ring can undergo ring cleavage, leading to the loss of a neutral hydrogen cyanide molecule.

  • Loss of Carbon Monoxide ([M-CO]⁺•) at m/z 232: Another potential fragmentation pathway for the isoxazole ring involves the loss of carbon monoxide.

  • Fragment at m/z 90 ([C₆H₄N]⁺): Following the loss of iodine, the resulting fragment at m/z 133 could further fragment by losing the CNO group from the isoxazole ring, yielding a benzyne-like species with a nitrogen atom.

  • Fragment at m/z 217 ([C₆H₄IN]⁺•): Loss of the amino radical and carbon monoxide from the molecular ion could lead to the formation of an iodo-substituted benzonitrile radical cation.

Comparative Analysis with Other Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often requires a combination of analytical techniques.

TechniqueInformation Provided for 4-Iodobenzo[d]isoxazol-3-amineAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.High sensitivity, small sample requirement, provides direct molecular weight information.Isomeric differentiation can be challenging, fragmentation can be complex to interpret without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including the number of different types of protons and carbons, their chemical environments, and their connectivity.Provides unambiguous structural information, non-destructive.Lower sensitivity than MS, larger sample amount needed, not suitable for all samples (e.g., insoluble compounds).
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast, non-destructive, provides a "fingerprint" of the molecule.Does not provide information on the overall molecular structure or connectivity, interpretation can be complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the molecule, particularly the conjugated systems.Simple, fast, good for quantitative analysis.Provides limited structural information, spectra can be broad and non-specific.
Insights from NMR Spectroscopy
  • ¹H NMR: Would show distinct signals for the aromatic protons on the benzene ring and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including those in the benzene ring, the isoxazole ring, and the carbon bearing the iodine atom.

Insights from IR Spectroscopy
  • N-H stretching: The presence of the primary amine would be indicated by two characteristic absorption bands in the region of 3300-3500 cm⁻¹.

  • C=N and C=C stretching: Vibrations of the isoxazole and benzene rings would appear in the 1400-1600 cm⁻¹ region.

  • C-I stretching: A weak absorption in the far-infrared region (around 500-600 cm⁻¹) could indicate the presence of the carbon-iodine bond.

Insights from UV-Vis Spectroscopy

The UV-Vis spectrum would likely show absorption maxima corresponding to the π → π* transitions of the conjugated benzo[d]isoxazole system. The presence of the iodo and amino substituents would influence the position and intensity of these absorptions.

Conclusion

The mass spectrometry analysis of 4-iodobenzo[d]isoxazol-3-amine, even when based on a predictive model, offers significant insights into its molecular weight and structural features. The anticipated fragmentation pathways, including the characteristic loss of iodine and ring cleavage of the isoxazole moiety, provide a clear analytical signature. However, for an unambiguous and complete structural determination, a synergistic approach employing NMR and IR spectroscopy is indispensable. This comparative guide underscores the importance of selecting and integrating the appropriate analytical tools to meet the rigorous demands of modern chemical research and drug development.

References

  • Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. General Heterocyclic Chemistry Series. John Wiley & Sons, 1985. [Link]

  • Interpretation of Mass Spectra. McLafferty, F. W.; Tureček, F. University Science Books, 1993. [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. John Wiley & Sons, 2014. [Link]

  • The Mass Spectra of Some Isoxazoles. Bowie, J. H.; Donaghue, P. F.; Rodda, H. J. Australian Journal of Chemistry, 1967, 20(12), 2677-2681. [Link]

  • Electron Ionization Mass Spectrometry of Halogenated Aromatic Compounds. Hites, R. A. Handbook of Mass Spectrometry. John Wiley & Sons, Ltd, 2007, pp. 587-604. [Link]

comparing the reactivity of 4-iodo vs 4-bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the benzo[d]isoxazol-3-amine scaffold, the choice between the 4-iodo and 4-bromo congeners is not merely a matter of reactivity rates but a critical decision regarding scaffold stability .

While the 4-iodo variant offers superior oxidative addition rates (allowing for milder reaction conditions), it comes with higher cost and storage instability. The 4-bromo variant is more stable and cost-effective but requires elevated temperatures and stronger bases—conditions that risk triggering the Kemp elimination , a ring-opening decomposition pathway inherent to the benzisoxazole core.

This guide analyzes the mechanistic trade-offs, providing experimental workflows to optimize cross-coupling while preserving the heterocyclic core.

Structural & Electronic Analysis

The 4-Position Constraint

The 4-position of the benzo[d]isoxazol-3-amine is uniquely challenging due to its proximity to the isoxazole ring junction. Unlike the 5-, 6-, or 7-positions, the 4-position experiences significant peri-like steric strain from the isoxazole heteroatoms.

  • Steric Impact: The Van der Waals radius of Iodine (1.98 Å) is significantly larger than Bromine (1.85 Å). While this usually hinders reactivity in crowded systems, in this specific scaffold, the acceleration of oxidative addition by the weaker C-I bond generally outweighs the steric penalty.

  • Electronic Environment: The 3-amino group acts as an electron-donating group (EDG), but its effect is transmitted through the heterocyclic ring. The C4 position is electronically deactivated compared to a simple aniline, making the oxidative addition of the C-X bond the rate-determining step (RDS) for the bromide, but often not for the iodide.

Bond Dissociation Energy (BDE) & Reactivity

The fundamental driver for the reactivity difference is the C-X bond strength.

Parameter4-Iodo-benzo[d]isoxazol-3-amine4-Bromo-benzo[d]isoxazol-3-amineImpact on Protocol
C-X BDE ~65-71 kcal/mol~81-87 kcal/molIodide reacts at lower temps (RT to 60°C).
Oxidative Addition Fast (often diffusion controlled)Slow (requires heat/activation)Bromide requires electron-rich ligands (e.g., SPhos, XPhos).
Lability High (sensitive to light/shelf-life)High (shelf-stable)Iodide must be stored in amber vials under Argon.

The Critical Instability: Isoxazole Ring Opening

The most overlooked factor when working with benzo[d]isoxazoles is their susceptibility to base-mediated ring opening (Kemp elimination). Under basic conditions (necessary for Suzuki/Buchwald couplings), the isoxazole ring can cleave to form salicylonitriles.

Decomposition Mechanism

Strong bases (e.g., KOtBu) or high temperatures (>80°C) promote the deprotonation of the 3-amine or attack at the C3 position, leading to N-O bond cleavage.

Why this favors the Iodide:

  • 4-Iodo: Couples at 40–60°C using mild bases (K₃PO₄, Na₂CO₃). Ring remains intact.

  • 4-Bromo: Often requires 80–100°C and stronger activation. High risk of ring opening.

Visualizing the Pathway

The following diagram illustrates the divergent pathways based on the halide choice and resulting reaction conditions.

ReactivityPathways Start Start: 4-Halo-benzo[d]isoxazol-3-amine Iodo 4-Iodo Analog (Weak C-I Bond) Start->Iodo Selection Bromo 4-Bromo Analog (Strong C-Br Bond) Start->Bromo Selection Cond_I Conditions: Pd(dppf)Cl2, K3PO4 Temp: 40-60°C Iodo->Cond_I Standard Suzuki Cond_Br Conditions: Pd(PPh3)4 or XPhos Temp: >80°C, Strong Base Bromo->Cond_Br Forced Activation Product Target: 4-Substituted Benzo[d]isoxazole Cond_I->Product Fast Oxidative Addition Cond_Br->Product Successful Coupling (50-60%) RingOpen SIDE REACTION: Ring Opening (Kemp Elimination) Forms Salicylnitriles Cond_Br->RingOpen Thermal/Base Degradation

Figure 1: Reaction pathways comparing the safe operating window of the 4-iodo congener versus the thermal risks associated with the 4-bromo congener.

Experimental Protocols

General Considerations
  • Solvent: 1,4-Dioxane/Water (4:1) is preferred. The water cosolvent aids solubility of inorganic bases, allowing the use of milder carbonates/phosphates.

  • Degassing: Crucial. Oxygen promotes homocoupling and catalyst deactivation, requiring higher temps to compensate (which kills the ring).

Protocol A: 4-Iodo Cross-Coupling (Recommended)

Use this for high-value intermediates where yield and scaffold integrity are paramount.

  • Charge: To a vial, add 4-iodo-benzo[d]isoxazol-3-amine (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3-5 mol%). Note: This catalyst is robust and works well at moderate temps.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1, 0.1 M concentration).

  • Reaction: Heat to 50°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Expected Yield: 75–90%.

Protocol B: 4-Bromo Cross-Coupling (Alternative)

Use this for cost-sensitive, early-stage scaling where some yield loss is acceptable.

  • Charge: To a vial, add 4-bromo-benzo[d]isoxazol-3-amine (1.0 equiv), Boronic Acid (1.5 equiv), and Na₂CO₃ (2.5 equiv).

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Rationale: SPhos facilitates oxidative addition of the hindered, electron-neutral bromide.

  • Solvent: Add degassed Toluene/H₂O (10:1).

  • Reaction: Heat to 90°C for 12–16 hours. Warning: Monitor strictly by LCMS for nitrile formation.

  • Expected Yield: 45–65% (variable due to ring opening).

Decision Matrix: When to use which?

FactorChoose 4-IodoChoose 4-Bromo
Substrate Complexity High. If the boronic acid is precious, use Iodo to ensure coupling occurs before decomposition.Low. If the coupling partner is cheap/simple (e.g., phenylboronic acid).
Scale Mg to Gram scale. Cost of Iodine is negligible compared to time saved.Multi-kilogram. Bromine offers significant cost savings if conditions are optimized.
Base Sensitivity High. Compatible with weak bases (bicarbonate/phosphate).Low. Requires carbonate or stronger to drive the reaction.
Storage Poor. Use immediately or store -20°C dark.Excellent. Stable at RT for months.

Mechanistic Validation (Self-Check)

To validate the protocol, one must confirm that the loss of starting material corresponds to product formation and not ring degradation.

  • LCMS Marker: The ring-opened byproduct (salicylonitrile derivative) usually has a distinct UV trace (phenol-like) and a mass shift corresponding to the loss of the isoxazole oxygen functionality or hydrolysis.

  • 1H NMR Diagnostic:

    • Intact Ring: The 3-NH₂ protons are broad singlets around

      
       5.0–6.5 ppm (DMSO-
      
      
      
      ).
    • Ring Opened: Disappearance of the amine signal and appearance of phenolic -OH or nitrile IR stretches (

      
      ).
      

OptimizationCycle Start Pilot Reaction (100 mg scale) Check Check LCMS @ 1h Start->Check Result1 SM Consumed Clean Product Check->Result1 Ideal Result2 SM Remaining No Byproducts Check->Result2 Too Slow Result3 New Peak: Salicylonitrile (Ring Open) Check->Result3 Too Harsh Action1 Scale Up Result1->Action1 Action2 Switch to Iodo OR Add SPhos/XPhos Result2->Action2 Action3 LOWER Temp Switch to Iodo Weaker Base Result3->Action3

Figure 2: Optimization logic flow for troubleshooting 4-halo-benzisoxazole couplings.

References

  • Isoxazole Ring Stability & Kemp Elimination

    • Mechanism of base-catalyzed ring opening of benzisoxazoles.[1]

    • Casey, M. L., et al. (1975). Journal of Organic Chemistry. (General principle of benzisoxazole lability).

  • Palladium-Catalyzed Coupling of Benzisoxazoles

    • Palladium-catalyzed benzo[d]isoxazole synthesis and functionaliz
    • Velaskar, A. S., et al. (2010). Tetrahedron Letters.

  • Bond Dissociation Energies (Aryl Halides)

    • Bond Dissoci
    • Blanksby, S. J., & Ellison, G. B. (2003). Accounts of Chemical Research.

  • Zonisamide Analog Synthesis (Relevance)

    • Synthesis and anticonvulsant activity of 3-sulfamoylmethyl-1,2-benzisoxazole deriv
    • Uno, H., et al. (1979). Journal of Medicinal Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzo[d]isoxazol-3-amine
Reactant of Route 2
4-Iodobenzo[d]isoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.